molecular formula C10H5BrF3N B1287379 4-Bromo-8-(trifluoromethyl)quinoline CAS No. 260973-10-2

4-Bromo-8-(trifluoromethyl)quinoline

Numéro de catalogue: B1287379
Numéro CAS: 260973-10-2
Poids moléculaire: 276.05 g/mol
Clé InChI: ZLLWNTMVQORUCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-8-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5BrF3N and its molecular weight is 276.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-bromo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWNTMVQORUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611896
Record name 4-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-10-2
Record name 4-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260973-10-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-(trifluoromethyl)quinoline: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromo-8-(trifluoromethyl)quinoline (CAS No: 260973-10-2). The information is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical Properties and Structure

This compound is a halogenated quinoline derivative. The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold imparts unique electronic and lipophilic properties, making it a compound of interest for further chemical exploration and biological screening.

Structural Information

The chemical structure of this compound is presented below:

IUPAC Name: this compound[1] Molecular Formula: C₁₀H₅BrF₃N[1] SMILES: C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br[1] InChI: InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H[1] InChIKey: ZLLWNTMVQORUCR-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It should be noted that while some experimental data is available for related compounds, specific experimentally determined values for this compound are limited. Therefore, predicted values from computational models are also included.

PropertyValueSource
Molecular Weight 276.05 g/mol [2]
Monoisotopic Mass 274.95575 Da[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water (predicted). Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred from related compounds).-
XlogP 3.2[1]

Experimental Data and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be inferred from data on similar trifluoromethylated and brominated quinolines.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm), corresponding to the protons on the quinoline ring system. The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and trifluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. The carbon bearing the bromine atom will also have a distinct chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative tool for trifluoromethylated compounds. A single sharp singlet is expected for the -CF₃ group, with a chemical shift that can be indicative of the electronic environment of the quinoline ring. For many trifluoromethylated aromatic compounds, this signal appears between -60 and -70 ppm relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-F stretching: Strong absorptions typically in the 1000-1350 cm⁻¹ region.

  • C-Br stretching: Typically in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of 2 Da.

Synthesis and Purification Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be designed based on established quinoline synthesis methodologies.

Proposed Synthesis Workflow

A common and effective method for the synthesis of quinoline derivatives is the Combes quinoline synthesis . A proposed workflow for the synthesis of this compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-bromobenzotrifluoride R Acid-catalyzed Condensation & Cyclization A->R B Acetylacetone B->R P 4-Bromo-8-(trifluoromethyl)-2-methylquinoline R->P

Caption: Proposed Combes synthesis of a this compound derivative.
Experimental Protocol: Synthesis (Hypothetical)

Materials:

  • 2-Amino-3-bromobenzotrifluoride

  • Acetylacetone

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-bromobenzotrifluoride (1 equivalent) in a minimal amount of ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Slowly and carefully, add concentrated sulfuric acid (catalytic amount) to the reaction mixture while cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified using one or a combination of the following standard laboratory techniques:

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[3]

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases, as well as the induction of apoptosis (programmed cell death). The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its cellular uptake and efficacy.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action for a quinoline derivative is shown below. This is a generalized pathway and would require experimental validation for this compound.

Anticancer_Pathway cluster_cell Cancer Cell Compound This compound Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of a quinoline derivative.
Antimicrobial Potential

Quinoline derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action can vary but often involves the inhibition of essential bacterial or fungal enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The lipophilic nature of this compound may facilitate its penetration through microbial cell walls and membranes.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule with potential for applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is still emerging, the known properties of related quinoline derivatives suggest that it is a promising candidate for further investigation. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biological activity of this and similar compounds. Further experimental work is necessary to fully characterize its physicochemical properties and to elucidate its specific mechanisms of biological action.

References

Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline via Pfitzinger Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-8-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug discovery. The core of this synthesis is the Pfitzinger reaction, a classic and versatile method for constructing the quinoline scaffold.[1][2] While a direct one-step synthesis of the target compound via the Pfitzinger reaction is not standard, this guide outlines a robust, multi-step approach where the Pfitzinger reaction serves as the key ring-forming transformation.

The proposed pathway involves the synthesis of an 8-(trifluoromethyl)quinoline-4-carboxylic acid intermediate from 7-(trifluoromethyl)isatin, followed by subsequent chemical modifications to introduce the bromine atom at the 4-position. This document details the reaction mechanisms, experimental protocols, and representative data for each step of the synthesis.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a three-stage process, beginning with the construction of the quinoline core, followed by decarboxylation and subsequent halogenation.

G cluster_0 Stage 1: Pfitzinger Reaction cluster_1 Stage 2: Decarboxylation cluster_2 Stage 3: Bromination A 7-(Trifluoromethyl)isatin C 8-(Trifluoromethyl)quinoline- 4-carboxylic Acid A->C Base (KOH) Ethanol/Water, Reflux B Pyruvic Acid B->C D 8-(Trifluoromethyl)quinolin-4-one C->D Heat High-boiling solvent E This compound D->E POBr3 or PBr3/PBr5 Heat

Figure 1: Proposed overall synthetic workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the proposed synthetic steps. This data is compiled from analogous reactions reported in the literature and should be considered illustrative for the synthesis of the target compound. Optimization of these conditions would be necessary to achieve maximum yields.

Table 1: Pfitzinger Reaction Yields for Substituted Quinoline-4-carboxylic Acids

Isatin ReactantCarbonyl ReactantBaseSolventReaction Time (h)Representative Yield (%)
7-(Trifluoromethyl)isatinPyruvic AcidKOHEthanol/Water12 - 2465 - 80 (Estimated)
5-Substituted IsatinAcetophenoneKOHEthanol/Water18 - 3670 - 85[3]
IsatinAcetoneKOHEthanol/Water2475 - 90[2][4]

Table 2: Decarboxylation and Bromination Reaction Data

SubstrateReactionReagentSolventReaction Time (h)Representative Yield (%)
Quinoline-4-carboxylic acidDecarboxylationHeatDiphenyl ether2 - 480 - 95 (General)
2-Aryl-quinolin-4-oneBrominationKBr / PIFAMethanol0.2 - 277 - 91[5]
Quinolin-4-oneBrominationPOBr₃None (neat)3 - 560 - 75 (General)

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Stage 1: Synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

This procedure details the base-catalyzed condensation of 7-(trifluoromethyl)isatin with pyruvic acid.

Materials:

  • 7-(Trifluoromethyl)isatin (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Potassium hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a 1:1 mixture of ethanol and water.

  • To the basic solution, add 7-(trifluoromethyl)isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of the corresponding isatinic acid via ring opening.

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield crude 8-(trifluoromethyl)quinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Stage 2: Decarboxylation to 8-(Trifluoromethyl)quinolin-4-one

This protocol describes the thermal decarboxylation of the quinoline-4-carboxylic acid intermediate.

Materials:

  • 8-(Trifluoromethyl)quinoline-4-carboxylic acid (1.0 eq)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • Hexane or petroleum ether

Procedure:

  • Place the 8-(trifluoromethyl)quinoline-4-carboxylic acid in a round-bottom flask equipped with a reflux condenser suitable for high temperatures.

  • Add a minimal amount of a high-boiling solvent, enough to create a stirrable slurry.

  • Heat the mixture to 240-260°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain this temperature and monitor for the cessation of gas (CO₂) evolution, which indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Add hexane or petroleum ether to dilute the high-boiling solvent and further precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to yield 8-(trifluoromethyl)quinolin-4-one.

Stage 3: Bromination to this compound

This procedure outlines the conversion of the quinolin-4-one intermediate to the final 4-bromo product.

Materials:

  • 8-(Trifluoromethyl)quinolin-4-one (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (2.0-3.0 eq) or a mixture of PBr₃/PBr₅

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HBr fumes), carefully mix 8-(trifluoromethyl)quinolin-4-one with phosphorus oxybromide. The reaction is often performed neat (without solvent).

  • Heat the reaction mixture to 120-140°C for 3-5 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess brominating agent.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the solution is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Reaction Mechanisms and Visualizations

Pfitzinger Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism.[1] First, the isatin ring is opened by base hydrolysis to form a keto-acid (isatinic acid). This intermediate then condenses with the carbonyl compound (pyruvic acid) to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid.

G Isatin 7-(CF3)Isatin KetoAcid Isatinic Acid Intermediate Isatin->KetoAcid Ring Opening Base OH- Base->Isatin Imine Imine Intermediate KetoAcid->Imine Condensation Carbonyl Pyruvic Acid Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline 8-(CF3)quinoline- 4-carboxylic Acid Cyclized->Quinoline Dehydration Water H2O Cyclized->Water

Figure 2: Mechanism of the Pfitzinger reaction.

Conversion of Quinolin-4-one to 4-Bromoquinoline

The final bromination step involves the conversion of the C4-hydroxyl group of the quinolin-4-one tautomer into a better leaving group by the phosphorus oxybromide, followed by nucleophilic attack by a bromide ion.

G Quinolinone 8-(CF3)quinolin-4-one (4-Hydroxy Tautomer) Intermediate Activated Intermediate (Phosphate Ester) Quinolinone->Intermediate Activation POBr3 POBr3 POBr3->Intermediate Product 4-Bromo-8-(CF3)quinoline Intermediate->Product Nucleophilic Substitution (SNAr) Bromide Br- Bromide->Product

Figure 3: Logical relationship for the bromination of the quinolin-4-one intermediate.

References

An In-Depth Technical Guide to the Skraup Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup synthesis for preparing 4-bromo-8-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary quantitative data for the successful synthesis and characterization of this important derivative.

Introduction

The quinoline ring system is a fundamental structural motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The Skraup synthesis, a classic name reaction in organic chemistry, offers a direct and robust method for the construction of the quinoline core.[1][2][3] This method involves the reaction of an aniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[2][3] The substitution pattern of the resulting quinoline is dictated by the substituents on the starting aniline.

This guide focuses on the synthesis of this compound, a derivative that incorporates both a bromine atom and a trifluoromethyl group. These functionalities are of particular interest in drug discovery as they can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The logical precursor for this target molecule via the Skraup synthesis is 3-bromo-5-(trifluoromethyl)aniline.

Reaction Mechanism and Workflow

The Skraup synthesis proceeds through a series of well-established steps:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aniline derivative (3-bromo-5-(trifluoromethyl)aniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the aromatic this compound.

A general workflow for the Skraup synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Bromo-5-(trifluoromethyl)aniline 3-Bromo-5-(trifluoromethyl)aniline Mixing Mixing & Heating 3-Bromo-5-(trifluoromethyl)aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ (conc.) H2SO4->Mixing Oxidizing Agent Oxidizing Agent Oxidizing Agent->Mixing Reaction Skraup Reaction (Vigorous, Exothermic) Mixing->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product G cluster_substituents Substituent Effects Aniline Substituted Aniline Quinoline Substituted Quinoline Aniline->Quinoline Skraup Synthesis EDG Electron-Donating Group EDG->Aniline Activates Ring EWG Electron-Withdrawing Group EWG->Aniline Deactivates Ring Position Position of Substituent (ortho, meta, para) Position->Quinoline Determines Regiochemistry

References

Spectroscopic and Synthetic Profile of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-8-(trifluoromethyl)quinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a quinoline core with a bromine atom and a trifluoromethyl group, make it an intriguing building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, a proposed synthetic protocol, and a typical analytical workflow for its characterization. Due to the limited availability of experimental data in the public domain, the spectroscopic information presented herein is largely predictive, based on the analysis of analogous compounds and established principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally related compounds, including various bromo- and trifluoromethyl-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.95d~ 4.5H-2
~ 7.65d~ 4.5H-3
~ 8.10d~ 7.5H-5
~ 7.50t~ 7.8H-6
~ 7.95d~ 8.0H-7

Note: The chemical shifts are estimations and may vary based on solvent and experimental conditions. The quinoline protons are expected in the aromatic region, with H-2 being the most deshielded due to the influence of the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~ 151.0C-2
~ 123.5C-3
~ 135.0C-4
~ 129.0C-4a
~ 128.5C-5
~ 127.0C-6
~ 131.0C-7
~ 125.0 (q, J ≈ 30 Hz)C-8
~ 148.0C-8a
~ 122.0 (q, J ≈ 275 Hz)-CF₃

Note: The carbon attached to the trifluoromethyl group (C-8) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in CDCl₃, 470 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62.0s-CF₃

Note: The chemical shift of the -CF₃ group is predicted based on values for similar aromatic trifluoromethyl compounds and is referenced to CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
1600-1450StrongC=C and C=N stretching (quinoline ring)
1350-1100StrongC-F stretching (trifluoromethyl group)
~ 850StrongC-H out-of-plane bending
~ 750StrongC-Br stretching
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
275/277~100 / ~98[M]⁺ (Molecular ion peak with bromine isotopic pattern)
196Variable[M-Br]⁺
169Variable[M-Br-HCN]⁺

Note: The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern with nearly equal intensity due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). The predicted monoisotopic mass for the [M+H]⁺ ion is approximately 275.96303 Da.[1]

Proposed Synthesis and Characterization Workflow

Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from 2-(trifluoromethyl)aniline, as illustrated in the diagram below. This proposed pathway is based on well-established named reactions for quinoline synthesis.

Synthetic_Pathway A 2-(Trifluoromethyl)aniline B Diethyl ((2-(trifluoromethyl)phenyl)amino)methylene)malonate A->B Diethyl ethoxymethylenemalonate, Heat C 8-(Trifluoromethyl)quinolin-4-ol B->C Thermal Cyclization (Gould-Jacobs Reaction) Dowtherm A, ~250 °C D This compound C->D Bromination POBr₃, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl ((2-(trifluoromethyl)phenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120°C for 2 hours with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The resulting crude product can often be used in the next step without further purification.

Step 2: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol (Gould-Jacobs Reaction)

  • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with the hydrocarbon solvent, and dry to obtain 8-(trifluoromethyl)quinolin-4-ol.

Step 3: Synthesis of this compound

  • In a sealed reaction vessel, suspend 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxybromide (POBr₃) (3.0-5.0 eq).

  • Heat the mixture at 120-140°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Workflow for Characterization

The following diagram illustrates a typical workflow for the structural confirmation and purity assessment of the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment cluster_confirmation Final Confirmation synthesis Crude Product purification Purified Product synthesis->purification Column Chromatography nmr NMR (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC purification->hplc elemental Elemental Analysis purification->elemental final_structure Structure Confirmed

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While the presented data is largely predictive, it offers valuable guidance for researchers working on the synthesis and characterization of this and related quinoline derivatives. The proposed experimental protocols are based on established and reliable methods for analogous transformations. The successful synthesis and thorough characterization of this compound will be a valuable contribution to the field of heterocyclic chemistry and may pave the way for its exploration in drug discovery and materials science.

References

In-Depth Technical Guide: 4-Bromo-8-(trifluoromethyl)quinoline (CAS Number: 260973-10-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 4-Bromo-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in chemical synthesis and medicinal chemistry. The information is compiled from various chemical suppliers and databases.

Core Properties and Safety Data

This compound is a solid organic compound belonging to the family of halogenated heterocycles.[1] Its structure incorporates a quinoline core, substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 8-position. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported across public sources. The data presented here is a compilation of available information.

PropertyValueSource(s)
CAS Number 260973-10-2[1]
Molecular Formula C₁₀H₅BrF₃N[1]
Molecular Weight 276.05 g/mol [1]
Appearance Solid (form may vary)
Purity Typically ≥95%[1]
Safety and Handling

The safe handling of this compound is crucial due to its potential hazards. The following table summarizes the key safety information derived from available Safety Data Sheets (SDS).

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H301: Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Eye Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protection P280: Wear protective gloves/protective clothing/eye protection/face protection.
Storage Store at room temperature in an inert atmosphere.[1]

Experimental Protocols

General Synthesis Workflow for Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various named reactions, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[2] A common approach involves the cyclization of an appropriately substituted aniline with a carbonyl compound.

Disclaimer: The following is a generalized protocol and has not been specifically validated for CAS 260973-10-2. Appropriate laboratory safety precautions must be taken.

Objective: To provide a conceptual workflow for the synthesis of a substituted quinoline.

Materials:

  • Substituted aniline (e.g., an aniline with a trifluoromethyl group)

  • α,β-Unsaturated aldehyde or ketone

  • Acid catalyst (e.g., sulfuric acid)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Solvents for reaction and purification (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a fume hood, a reaction flask is charged with the substituted aniline and the acid catalyst.

  • Addition of Reagents: The α,β-unsaturated aldehyde or ketone and the oxidizing agent are added cautiously to the reaction mixture.

  • Reaction Conditions: The mixture is heated to the required temperature and stirred for a specified duration, with the reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted into an organic solvent.

  • Purification: The extracted product is purified using techniques such as column chromatography or recrystallization to yield the final quinoline derivative.

G cluster_synthesis General Quinoline Synthesis Substituted Aniline Substituted Aniline Reaction Mixture Reaction Mixture Substituted Aniline->Reaction Mixture Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Cyclization Cyclization Reaction Mixture->Cyclization Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Final Quinoline Product Final Quinoline Product Purification->Final Quinoline Product

Caption: A generalized workflow for the synthesis of substituted quinolines.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[3][4][5] The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes.[6]

Given its structural features, this compound could potentially serve as a scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo-substituent provides a reactive handle for further chemical modifications.[7] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

G cluster_biological_activity Potential Biological Roles of Quinoline Derivatives Quinoline Scaffold Quinoline Scaffold Enzyme Inhibition Enzyme Inhibition Quinoline Scaffold->Enzyme Inhibition DNA Intercalation DNA Intercalation Quinoline Scaffold->DNA Intercalation Anticancer Activity Anticancer Activity Enzyme Inhibition->Anticancer Activity Antimalarial Activity Antimalarial Activity Enzyme Inhibition->Antimalarial Activity Antimicrobial Activity Antimicrobial Activity Enzyme Inhibition->Antimicrobial Activity DNA Intercalation->Anticancer Activity DNA Intercalation->Antimalarial Activity

Caption: General mechanisms of action for biologically active quinoline derivatives.

References

Physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 4-Bromo-8-(trifluoromethyl)quinoline. Due to the specificity of this compound, some data points are extrapolated from closely related analogs and established analytical techniques for similar chemical structures.

Core Physical and Chemical Properties

Quantitative data for this compound and a closely related analog are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties

PropertyThis compound4-Bromo-2,8-bis(trifluoromethyl)quinoline (Analog)
CAS Number 260973-10-2[1]35853-45-3[2]
Molecular Formula C₁₀H₅BrF₃N[3]C₁₁H₄BrF₆N[2]
Molecular Weight 276.05 g/mol 344.05 g/mol [2]
Appearance Off-white to yellow crystalline powder (Predicted)Off-white to yellow crystalline powder[2]
Melting Point Data not available60 °C[2]
Boiling Point Data not available281.6 °C at 760 mmHg[2]
Solubility Predicted to be soluble in common organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[4]Data not available
pKa Data not availableData not available
XlogP (Predicted) 3.2[3]4.7[2]

Table 2: Spectroscopic Data Summary (Predicted)

TechniquePredicted Data for this compound
¹H NMR Aromatic protons expected in the range of 7.0-9.0 ppm.
¹³C NMR Aromatic carbons and the CF₃ carbon signal (quartet) are expected.
¹⁹F NMR A singlet for the CF₃ group is anticipated. The chemical shift will be characteristic of a trifluoromethyl group on a quinoline ring.[5][6]
Mass Spectrometry Molecular ion peak [M]⁺ at m/z ≈ 275 and 277 (due to bromine isotopes), and [M+H]⁺ at m/z ≈ 276 and 278.
Infrared (IR) Characteristic peaks for C-H, C=C, C=N, C-F, and C-Br bonds are expected.

Synthesis and Reactivity

The synthesis of this compound can be approached through the bromination of 8-(trifluoromethyl)quinoline. The presence of the bromine atom at the 4-position makes it a versatile intermediate for further functionalization via cross-coupling reactions.

General Synthesis Workflow

G General Synthesis of this compound A 8-(Trifluoromethyl)quinoline C Bromination Reaction A->C B Brominating Agent (e.g., NBS, Br2) B->C E Purification (Crystallization/Chromatography) C->E Crude Product D This compound E->D Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity Pathways

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position.

This reaction is used to form carbon-carbon bonds.

G Suzuki-Miyaura Coupling of this compound A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->C B Aryl/Alkenyl Boronic Acid or Ester B->C D 4-Aryl/Alkenyl-8-(trifluoromethyl)quinoline C->D

Caption: Suzuki-Miyaura coupling for C-C bond formation.[7][8][9][10][11]

This reaction is employed for the formation of carbon-nitrogen bonds.

G Buchwald-Hartwig Amination of this compound A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->C B Primary or Secondary Amine B->C D 4-Amino-8-(trifluoromethyl)quinoline Derivative C->D

Caption: Buchwald-Hartwig amination for C-N bond formation.[12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

Objective: To determine the melting point range of a solid sample, which is an indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, heat rapidly to about 20 °C below the estimated melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, this is a powerful technique for fluorinated compounds.[19][20][21][22]

    • A single peak is expected for the CF₃ group. The chemical shift provides information about its electronic environment.

Suzuki-Miyaura Coupling (General Protocol)

Objective: To synthesize a 4-aryl-8-(trifluoromethyl)quinoline derivative.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][11]

Potential Biological Activity

Preliminary research suggests that this compound may possess antimicrobial and anticancer properties.[23] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the quinoline core is a known pharmacophore in many bioactive molecules. The bromo-substituent provides a handle for further chemical modification to optimize biological activity. Further studies are required to elucidate the specific mechanisms of action and any associated signaling pathways.[24][25]

References

Solubility Profile of 4-Bromo-8-(trifluoromethyl)quinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-Bromo-8-(trifluoromethyl)quinoline, a key physicochemical property for its application in research and drug development. A comprehensive search of scientific literature and chemical databases was conducted to ascertain the solubility of this compound in various organic solvents. This search revealed a notable absence of publicly available quantitative solubility data for this compound.

In light of this data gap, this document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as this compound, in organic solvents. The presented methodology, based on the widely accepted saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, offers a robust framework for researchers to generate reliable and reproducible solubility data. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to establish its solubility profile and proceed with formulation, screening, and other research activities.

Introduction

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical modification. Understanding the solubility of this compound in various organic solvents is fundamental for its effective use in synthesis, purification, formulation, and biological screening assays.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in common organic solvents has been reported in peer-reviewed literature or publicly accessible databases. To facilitate future data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The following is a generalized yet detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using HPLC.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks and pipettes

Procedure

3.2.1. Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration.

  • Serial Dilutions: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. The concentration range of these standards should encompass the anticipated solubility of the compound.

3.2.2. Sample Preparation for Solubility Measurement

  • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Seal the vials securely to prevent solvent evaporation during the equilibration process.

3.2.3. Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

3.2.4. Separation of Undissolved Solid

  • Following equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[1]

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • Filter the supernatant through a syringe filter to remove any remaining particulate matter.[1]

3.2.5. Quantification by HPLC

  • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve.[1]

  • Analyze the diluted samples and the calibration standards using an appropriate HPLC method.

  • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

Calculation of Solubility

Calculate the solubility of this compound in the organic solvent by multiplying the concentration determined from the calibration curve by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility as described in the protocol above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Create Calibration Standards stock->standards hplc Analyze via HPLC standards->hplc Calibrate saturate Add Excess Solid to Solvent equilibrate Equilibrate (Shake at Constant T) saturate->equilibrate separate Separate Solid (Centrifuge & Filter) equilibrate->separate dilute Dilute Supernatant separate->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Generalized workflow for the experimental determination of compound solubility.

Conclusion

While direct solubility data for this compound is currently unavailable, this technical guide provides a robust and detailed experimental protocol to enable researchers to determine this critical parameter. The provided saturation shake-flask method with HPLC quantification is a standard and reliable approach. The generation and dissemination of such data will be invaluable to the scientific community, facilitating the continued investigation and application of this and related quinoline derivatives in drug discovery and materials science.

References

Initial Biological Screening of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial biological screening of the novel compound, 4-Bromo-8-(trifluoromethyl)quinoline. Due to the lack of specific biological data for this exact molecule, this document outlines a screening strategy based on the well-documented anticancer and antimalarial activities of structurally related quinoline derivatives.[1][2][3][4] The protocols detailed herein are standard, robust methodologies for preliminary in vitro evaluation of a novel chemical entity. This guide serves as a foundational framework for researchers initiating the biological characterization of this compound and similar quinoline-based compounds.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom and a trifluoromethyl group to the quinoline core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. While the specific biological profile of this compound is not yet reported, its structural alerts suggest a high potential for bioactivity, particularly in the realms of oncology and infectious diseases. This guide outlines a focused, initial screening cascade to probe its potential as an anticancer and antimalarial agent.

Proposed Initial Screening Strategy

The initial biological evaluation of this compound will be conducted in two primary arms: anticancer and antimalarial screening.

Anticancer Activity Screening

The primary assessment of anticancer potential will be determined through in vitro cytotoxicity assays against a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Antimalarial Activity Screening

The antiplasmodial activity will be evaluated against the chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])

  • Normal human cell line (e.g., BJ [fibroblast]) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Methodology:

  • Cell Culture: Human cancer cell lines and a normal cell line are cultured in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is replaced with the medium containing the test compound and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum

  • Human O+ erythrocytes

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum

  • This compound (dissolved in DMSO)

  • Chloroquine and Artemisinin (as control drugs)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well black microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum at 37°C in a mixed gas environment.

  • Assay Setup: Asynchronous parasite cultures are diluted to a 1% parasitemia and 2% hematocrit. 180 µL of the parasite culture is added to the wells of a 96-well plate.

  • Compound Addition: 20 µL of serially diluted this compound and control drugs are added to the wells to achieve a range of final concentrations.

  • Incubation: The plates are incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: The fluorescence is read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite density. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the compound concentration.

Hypothetical Data Presentation

The following tables present hypothetical data for the initial biological screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT116Colorectal Carcinoma5.2
HeLaCervical Adenocarcinoma7.9
BJNormal Fibroblast> 50

Table 2: In Vitro Antiplasmodial Activity of this compound

P. falciparum StrainChloroquine SensitivityIC50 (nM)
3D7Sensitive45.6
K1Resistant98.2

Visualizations

Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

experimental_workflow_antiplasmodial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Parasite Culture (P. falciparum) assay_setup Assay Setup (1% parasitemia, 2% hematocrit) parasite_culture->assay_setup compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (72h incubation) compound_prep->treatment assay_setup->treatment lysis_staining Lysis & Staining (SYBR Green I) treatment->lysis_staining readout Fluorescence Reading lysis_staining->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for the in vitro antiplasmodial (SYBR Green I) assay.

Potential Signaling Pathway

Given that many cytotoxic quinoline derivatives induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated as a potential mechanism of action.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp3 Pro-Caspase-3 apoptosome->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This guide outlines a rational and efficient strategy for the initial biological screening of this compound. Based on the activities of related compounds, the proposed cytotoxicity and antiplasmodial assays will provide crucial preliminary data on the compound's potential as a therapeutic agent. Positive results from this initial screening would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its biological profile.

References

An In-Depth Technical Guide to the Novel Reactions of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to potential novel reactions of 4-Bromo-8-(trifluoromethyl)quinoline. Due to the limited volume of published research specifically on this molecule, the experimental conditions and quantitative data presented herein are based on established protocols for structurally similar halo-quinolines and trifluoromethyl-substituted aromatic compounds. These protocols should be considered as starting points for optimization.

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom at the C4-position offers a reactive handle for various transformations, particularly transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group at the C8-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and the properties of its derivatives. This guide explores key reaction classes for the derivatization of this versatile scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for the functionalization of the this compound core.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[2][3] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[4][5]

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O80–10012–1875–90
24-Methoxyphenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001280–95
3Thiophene-2-boronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF901670–85
43-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃ (2.5)Toluene/EtOH/H₂O852465–80

Note: Yields are estimated based on similar substrates reported in the literature.[6][7][8]

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the allotted time (12–24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd2_complex->pd0 Ar-Br transmetal Transmetalation pd2_biaryl Ar-Pd(II)L₂(R) boronate R-B(OR)₃⁻ boronate->pd2_complex Base red_elim Reductive Elimination product Ar-R pd2_biaryl->product aryl_halide Ar-Br

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction has broad utility in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore. The reaction typically requires a palladium precursor, a bulky electron-rich phosphine ligand, and a base.[11]

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012–1885–95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1102470–85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.4)THF801675–90
4PyrrolidinePd(OAc)₂ (2.5)DavePhos (5)Cs₂CO₃ (2)DME902080–92

Note: Yields are estimated based on similar substrates reported in the literature.[12][13]

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2.5 mol%), the phosphine ligand (e.g., XPhos, 2–5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Stir for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-substituted 4-amino-8-(trifluoromethyl)quinoline.[12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L ox_add Oxidative Addition pd2_complex Ar-Pd(II)L(Br) pd2_complex->pd0 Ar-Br amine R₂NH pd2_complex->amine amine_assoc Amine Coordination pd2_amido [Ar-Pd(II)L(NHR₂)]⁺ deprotonation Deprotonation (Base) pd2_amide Ar-Pd(II)L(NR₂) red_elim Reductive Elimination product Ar-NR₂ pd2_amide->product aryl_halide Ar-Br

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] This reaction is a reliable method for synthesizing arylalkynes, which are important precursors for many complex molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16] Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes.[16]

EntryAlkynePd-Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)THF60–701280–95
2Trimethylsilyl-acetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene801675–90
31-HexynePdCl₂(dppf) (2.5)CuI (5)Et₃N (3)DMF851870–88
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)— (Copper-free)Piperidine (2)Toluene1002465–80

Note: Yields are estimated based on similar substrates reported in the literature.[7][17][18]

  • To a heat-gun-dried and argon-flushed Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) salt (e.g., CuI, 4 mol%).

  • Add the anhydrous solvent (e.g., degassed THF or Toluene).

  • Add the amine base (e.g., Et₃N, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 65 °C) for the required time (12-20 hours).

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and quench with water or saturated NH₄Cl solution.

  • Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic phases, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 4-alkynyl-8-(trifluoromethyl)quinoline product.[7]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br pd2_alkynyl Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_x Cu(I)Br cu_alkynyl Cu(I)-C≡CR cu_x->cu_alkynyl cu_alkynyl->pd2_complex cu_alkynyl->cu_x from Pd Cycle alkyne H-C≡CR alkyne->cu_x Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The C4-position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group at C8. Strong nucleophiles, such as alkoxides, thiolates, or amines, can potentially displace the bromide at the C4 position, often under thermal conditions without a metal catalyst.

The mechanism is typically a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex.[19] However, some SNAr reactions may proceed through concerted mechanisms, especially with good leaving groups like bromide.[19] While palladium catalysis is generally more versatile, direct SNAr can be an effective, metal-free alternative for certain substrates.

EntryNucleophileSolventTemp (°C)Time (h)Predicted Yield
1Sodium MethoxideDMSO100–1208–12Moderate to Good
2Sodium ThiophenoxideDMF80–1006–10Good
3PiperidineNMP150–18024Moderate

C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids pre-functionalization of the substrate, offering an atom-economical route to novel derivatives.[20][21] For quinoline scaffolds, the nitrogen atom can act as a directing group to facilitate regioselective C-H activation at the C8-position.[22][23] However, with the C8-position already substituted in this compound, attention turns to other sites.

Recent advances have shown that other positions, such as C5, can be selectively functionalized. For example, copper-catalyzed C-H trifluoromethylation has been demonstrated at the C5-position of 8-aminoquinoline derivatives.[24] While this specific reaction would require prior conversion of the C4-bromo group, it highlights the potential for activating other C-H bonds on the quinoline core, opening pathways to poly-substituted analogs.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute & Wash reaction->workup purify Dry & Concentrate workup->purify column Column Chromatography purify->column product Isolated Product (Characterize) column->product

Caption: A generalized workflow for cross-coupling experiments.

References

Theoretical and Computational Analysis of 4-Bromo-8-(trifluoromethyl)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-bromo-8-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a representative framework based on established research of structurally similar quinoline derivatives. The methodologies and data presented herein serve as a predictive guide for anticipated molecular properties and a template for future research endeavors.

Molecular and Electronic Properties

Computational quantum chemistry is a powerful tool for elucidating the fundamental structural and electronic characteristics of novel chemical entities. Density Functional Theory (DFT) is a preferred method for such investigations, offering a balance between computational cost and accuracy.

Geometric Optimization and Vibrational Frequencies

The initial step in the computational analysis involves the optimization of the molecular geometry to determine its most stable conformation. This is typically achieved using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.90 Å
C-CF31.52 Å
C-N (avg)1.34 Å
C-C (aromatic avg)1.40 Å
Bond AngleC-C-Br120.5°
C-C-CF3119.8°
Dihedral AngleBr-C4-C4a-N1~180°

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.

Spectroscopic Analysis

Theoretical calculations can predict spectroscopic properties, which are invaluable for the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹³C NMRC-Br115-125 ppm
C-CF3120-130 ppm (q)
¹⁹F NMR-CF₃-60 to -70 ppm
FT-IRC-F stretch1100-1300 cm⁻¹
C-Br stretch500-600 cm⁻¹
Aromatic C=C stretch1450-1600 cm⁻¹

Note: Predicted values are illustrative and require experimental verification.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the synthesis and characterization of quinoline derivatives, adapted for this compound.

Synthesis: Skraup-Doebner-von Miller Reaction

A common method for synthesizing quinoline cores is the Skraup-Doebner-von Miller reaction. For the target molecule, this would involve the reaction of 2-bromo-6-(trifluoromethyl)aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent.

Experimental Workflow: Synthesis

reagents 2-Bromo-6-(trifluoromethyl)aniline + α,β-Unsaturated Aldehyde/Ketone reaction Reaction Vessel (H₂SO₄, Oxidizing Agent) reagents->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Heat & Stir purification Column Chromatography (Silica Gel) workup->purification 3. Isolate crude product product This compound purification->product 4. Purify

Caption: Synthetic workflow for this compound.

Protocol:

  • To a stirred solution of 2-bromo-6-(trifluoromethyl)aniline in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Introduce an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein or methyl vinyl ketone).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on the solid-state packing of the molecule.

Experimental Workflow: X-ray Crystallography

synthesis Synthesized Compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization crystal Single Crystal Selection crystallization->crystal diffractometer X-ray Diffractometer crystal->diffractometer data_collection Data Collection diffractometer->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif Crystallographic Information File (CIF) structure_solution->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the collected data, including integration of reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The presence of a bromine atom and a trifluoromethyl group can significantly enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological properties.

While the specific targets of this compound are yet to be identified, related compounds have been shown to act as enzyme inhibitors or receptor modulators.[1] A plausible mechanism of action for a novel quinoline derivative could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule This compound Molecule->PI3K Molecule->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational framework for the theoretical and computational investigation of this compound. The presented methodologies and predictive data are intended to guide future experimental work, which is essential for validating these theoretical insights and fully elucidating the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-8-(trifluoromethyl)quinoline with various arylboronic acids. Quinoline scaffolds are prevalent in numerous biologically active compounds, and the incorporation of a trifluoromethyl group can significantly enhance pharmacokinetic properties such as metabolic stability and lipophilicity. The synthesis of 4-aryl-8-(trifluoromethyl)quinolines is therefore of considerable interest in the discovery and development of novel therapeutics.

The strong electron-withdrawing nature of the trifluoromethyl group at the C-8 position is anticipated to enhance the reactivity of the C-4 bromine atom towards oxidative addition, a key step in the catalytic cycle. This protocol is based on established methodologies for the Suzuki-Miyaura coupling of related bromoquinolines and other electron-deficient heteroaryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions found in the literature for structurally similar bromoquinolines and electron-deficient aryl bromides.

Table 1: Screening of Palladium Catalysts and Ligands

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Arylboronic AcidExpected Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Phenylboronic acid85-95
2PdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/H₂O (3:1)10084-Methoxyphenylboronic acid80-90
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)THF/H₂O (5:1)80103-Fluorophenylboronic acid82-92
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)DMF11064-(Trifluoromethyl)phenylboronic acid75-85

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: PdCl₂(dppf) (3 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 8-12 h.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenyl-8-(trifluoromethyl)quinoline92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline88
33-Fluorophenylboronic acid4-(3-Fluorophenyl)-8-(trifluoromethyl)quinoline90
44-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-8-(trifluoromethyl)quinoline81
5Thiophen-2-ylboronic acid4-(Thiophen-2-yl)-8-(trifluoromethyl)quinoline78
6Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-8-(trifluoromethyl)quinoline75

Experimental Protocols

Materials and Equipment
  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically around 0.1 M with respect to the bromoquinoline.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the specified time (typically 8-16 hours).

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material and product can be visualized under UV light (254 nm).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-aryl-8-(trifluoromethyl)quinoline product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-Aryl-8-(trifluoromethyl)quinoline (Ar-Ar') RedElim->Product ArylBr This compound (Ar-Br) ArylBr->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Bromoquinoline, Boronic Acid, Catalyst, Base in Schlenk Flask) start->setup inert 2. Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent 3. Add Degassed Solvents (1,4-Dioxane/H₂O) inert->solvent react 4. Heat and Stir (e.g., 90 °C, 8-16 h) solvent->react monitor 5. Monitor by TLC react->monitor workup 6. Work-up (Cool, Dilute with EtOAc/H₂O) monitor->workup extract 7. Extraction (Separate layers, Extract aqueous phase) workup->extract dry 8. Dry and Concentrate (Wash with brine, Dry over Na₂SO₄, Rotary Evaporation) extract->dry purify 9. Purification (Column Chromatography) dry->purify end Pure Product purify->end

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry and materials science, owing to the diverse biological and photophysical properties exhibited by its derivatives.[1] 4-Bromo-8-(trifluoromethyl)quinoline, in particular, serves as a versatile building block, featuring a reactive bromine handle at the C4-position and an electron-withdrawing trifluoromethyl group at the C8-position. This electronic arrangement makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds.[1][2]

These reactions provide a powerful and efficient pathway to introduce a wide array of functional groups onto the quinoline core, enabling the synthesis of complex molecules for drug discovery and the development of advanced materials.[2][3] This document provides detailed application notes and generalized protocols for several key palladium-catalyzed cross-coupling reactions involving this compound.

General Reaction Principle

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a high-valent Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. In C-C coupling reactions, a transmetalation step follows, where the organic group from the coupling partner is transferred to the palladium, displacing the halide. For C-N coupling, the coordinated amine is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(X) (Quinoline Complex) oxidative_addition->pd_complex transmetalation Transmetalation or Amine Coordination pd_complex->transmetalation pd_coupled_complex R-Pd(II)L₂(R') (Coupled Complex) transmetalation->pd_coupled_complex reductive_elimination Reductive Elimination pd_coupled_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Product) reductive_elimination->product reactant R-X (4-Bromo-8-(CF₃)quinoline) reactant->oxidative_addition coupling_partner R'-M (e.g., ArB(OH)₂) or R'-H (e.g., Amine) coupling_partner->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components

The success of these coupling reactions is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and various Pd-PEPPSI or Buchwald precatalysts. The choice often depends on the specific coupling reaction and substrate.

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) are often employed to promote oxidative addition and reductive elimination.

  • Base: A base is typically required to activate the coupling partner (e.g., in Suzuki reactions) or to deprotonate the nucleophile (in Buchwald-Hartwig amination).[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu).

  • Solvent: The solvent must be appropriate for the reaction conditions and capable of dissolving the reactants. Anhydrous and deoxygenated solvents such as toluene, dioxane, DMF, and THF are frequently used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling this compound with various organoboron reagents (boronic acids or esters).[4][5]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
EntryCoupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1Phenylboronic acidPdCl₂(dppf) (5)K₃PO₄ (2.0)Dioxane1200.582[6]
22-Pyridylboronic acidPdCl₂(dppf) (5)K₃PO₄ (2.0)Dioxane1200.576[6]
3Arylboronic acidsPd(PPh₃)₄ (2)Cs₂CO₃ (3.0)Toluene/H₂O80-10012-2470-95[7]
4Alkenylboronic estersPd(PPh₃)₄ (2)K₂CO₃ (2.0)Toluene/EtOH801680-90[8]

*Note: Data from reactions with 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline as a model for reactivity at the 4-position. **Note: Generalized conditions from reviews on similar substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (e.g., PdCl₂(dppf), 5 mol%) and the ligand, if required.

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equivalents), the boronic acid or ester (1.2 equivalents), and this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromoquinoline.

  • Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor at the specified temperature (e.g., 120 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/vinyl-8-(trifluoromethyl)quinoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the quinoline core to a terminal alkyne. This reaction typically requires both palladium and copper(I) catalysts.[9][10]

Data Presentation: Representative Sonogashira Reaction Conditions
EntryAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃N (3.0)THF6012~95[11]*
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2.0)TolueneRT20>85[10]
31-HexynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2.0)TolueneRT6>90[10]

*Note: Data from reactions with 4,8-dibromo-2-(trifluoromethyl)quinoline, demonstrating selective coupling. **Note: Data from reactions with a different 4-bromo-heterocycle as a model.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Addition of Substrate: Add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), the base (e.g., triethylamine, 3.0 equivalents), and the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the 4-alkynyl-8-(trifluoromethyl)quinoline product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of various 4-amino-8-(trifluoromethyl)quinoline derivatives from primary or secondary amines.[12][13]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101260-88[13]
2PyrrolidinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1101260-88[13]
3AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1001675-95[14]**

*Note: Data adapted from reactions with 6-bromo-4-(trifluoromethyl)quinolines. **Note: Generalized conditions from protocols for similar aryl bromides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Experimental_Workflow start 1. Reagent Loading reagents Load Schlenk tube with: - Pd Catalyst & Ligand - Base - 4-Bromo-8-(CF₃)quinoline - Amine start->reagents inert 2. Inert Atmosphere reagents->inert purge Evacuate & backfill with Argon/Nitrogen (3x) inert->purge solvent 3. Solvent Addition purge->solvent add_solvent Add anhydrous, deoxygenated solvent via syringe solvent->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat to specified temperature with stirring reaction->heat workup 5. Workup heat->workup quench Cool to RT, dilute with EtOAc, filter through celite workup->quench purify 6. Purification quench->purify chromatography Concentrate and purify by column chromatography purify->chromatography product Final Product chromatography->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Remove the sealed tube from the glovebox (if used) and add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 110 °C) with vigorous stirring for the required duration.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-8-(trifluoromethyl)quinoline derivative.

General Considerations

  • Inert Conditions: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of standard Schlenk techniques or a glovebox is highly recommended.[14]

  • Reagent Purity: Solvents should be anhydrous and deoxygenated. Reagents should be of high purity for optimal results and reproducibility.

  • Optimization: The protocols provided are generalized starting points. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield.[14]

References

Application of 4-Bromo-8-(trifluoromethyl)quinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The bromine atom at the 4-position of the quinoline ring serves as a versatile synthetic handle, enabling the generation of diverse analogs through cross-coupling reactions. This document provides detailed application notes and protocols for the use of 4-Bromo-8-(trifluoromethyl)quinoline as a key intermediate in the development of novel therapeutic agents, particularly focusing on its potential as a kinase inhibitor in cancer therapy.

Core Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of potent bioactive molecules. Its primary applications lie in the development of:

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors.[4] Derivatives of this compound can be designed to target various kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6]

  • Anticancer Agents: By modifying the 4-position, novel compounds with significant cytotoxicity against various cancer cell lines can be synthesized.[7]

  • Antimalarial and Anti-infective Agents: Quinoline derivatives have a long history as antimalarial drugs, and this scaffold continues to be explored for new anti-infective therapies.[1][3]

Data Presentation: Biological Activities of Structurally Related Quinoline Derivatives

While specific biological data for this compound is not extensively available in the public domain, the following tables summarize the activities of closely related analogs, providing a strong rationale for its use in drug discovery programs.

Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Quinoline Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamineMalaria (drug-resistant)5-8[8]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-olMalaria (P. falciparum)Not specified[1]
6,8-dibromo-5-nitroquinolineVarious cancer cell linesSignificant antiproliferative effects[9]

Table 2: Kinase Inhibitory Activity of Representative Quinoline Derivatives

Compound ScaffoldKinase TargetIC50 (nM)Reference
Quinoline-basedPI3Kα0.50 - 2.03[10]
Quinoline-basedmTOR64[11]
3H-pyrazolo[4,3-f]quinolineFLT3, CDK2Nanomolar range[8]
3H-pyrazolo[4,3-f]quinolineROCK1/2Single-digit nanomolar[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-8-(trifluoromethyl)quinolines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[12][13][14]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) (0.03 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to assess the inhibitory activity of synthesized 4-aryl-8-(trifluoromethyl)quinoline derivatives against a specific protein kinase.[15]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (4-aryl-8-(trifluoromethyl)quinoline derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, prepare serial dilutions of the test compound in kinase buffer.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for 60 minutes.

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the kinase activity against the concentration of the test compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic potential of novel 4-aryl-8-(trifluoromethyl)quinoline derivatives against cancer cell lines.[16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-aryl-8-(trifluoromethyl)quinoline derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualization of Cellular Mechanisms and Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition

Derivatives of this compound can be designed to inhibit key kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor 4-Aryl-8-(trifluoromethyl)quinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Experimental_Workflow Start This compound Synthesis Suzuki-Miyaura Cross-Coupling Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Library of 4-Aryl-8-(trifluoromethyl)quinoline Derivatives Purification->Library KinaseAssay In Vitro Kinase Inhibition Assay Library->KinaseAssay CytotoxicityAssay In Vitro Cytotoxicity Assay Library->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR

References

Application Notes and Protocols: 4-Bromo-8-(trifluoromethyl)quinoline as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer properties.[1] The versatility of the quinoline ring system allows for extensive synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This document focuses on the potential of 4-Bromo-8-(trifluoromethyl)quinoline as a key starting material for the development of novel kinase inhibitors. The strategic placement of a bromine atom at the 4-position provides a reactive handle for introducing various substituents, while the electron-withdrawing trifluoromethyl group at the 8-position can significantly influence the molecule's electronic properties, potentially enhancing binding affinity and selectivity for target kinases.[1]

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the exploration of novel scaffolds like this compound is crucial for discovering next-generation therapeutics with improved efficacy and reduced side effects.[3]

Kinase Inhibition by Quinoline-Based Compounds (Analogous Systems)

While specific data for derivatives of this compound is not extensively available in the public domain, the broader class of substituted quinolines has demonstrated significant inhibitory activity against a range of important oncogenic kinases. The data presented below is for analogous quinoline-based kinase inhibitors and serves to illustrate the potential of the this compound scaffold.

Table 1: Inhibitory Activity of Analogous Quinoline-Based Kinase Inhibitors

Kinase TargetCompound/ScaffoldIC50/InhibitionCell Line (for cellular assays)Reference
B-RAF V600EQuinolone-Based Diarylamide0.0843 µM (at 1 µM ATP)N/A[4]
C-RAFQuinolone-Based Diarylamide0.0293 µM (at 1 µM ATP)N/A[4]
EGFR6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline46.1 nMN/A[5]
PI3K4-aniline quinoline with phenylsulfonylurea0.72 µMN/A[6]
mTOR4-aniline quinoline with phenylsulfonylurea2.62 µMMCF-7[6]
VEGFR-24-anilinoquinazoline< 2 nMHUVEC[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound. These are based on established methodologies for similar quinoline derivatives.

Protocol 1: Synthesis of 4-Amino-8-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes the substitution of the 4-bromo group with a primary or secondary amine, a common strategy for generating libraries of kinase inhibitors.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the base (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 4-amino-8-(trifluoromethyl)quinoline derivative

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • ATP solution

  • Phosphoric acid

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a microtiter plate, add the kinase reaction buffer, the target kinase, and the kinase-specific substrate.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at the optimal temperature for the kinase (usually 30 °C) for a specific time.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto a filter paper or membrane.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK AKT AKT ERK ERK MEK->ERK mTOR mTOR Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->AKT AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: Potential inhibition of key oncogenic signaling pathways.

Experimental Workflow

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of Derivatives Purification->Compound_Library Kinase_Screening In Vitro Kinase Assay (IC50 Determination) Compound_Library->Kinase_Screening SAR Structure-Activity Relationship (SAR) Analysis Kinase_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Studies SAR->In_Vivo Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Considerations

Based on studies of analogous quinoline and quinazoline kinase inhibitors, the following SAR insights can be considered for the design of derivatives from this compound:

  • 4-Position: The 4-position is a key vector for introducing diversity. The nature of the amine or other substituent at this position will critically influence target selectivity and potency. Aromatic and heteroaromatic amines often engage in hydrogen bonding interactions within the kinase ATP-binding site.

  • 8-Position (Trifluoromethyl): The trifluoromethyl group is a strong electron-withdrawing group and can impact the pKa of the quinoline nitrogen. This can influence the overall binding mode and pharmacokinetic properties of the molecule. It may also engage in specific interactions with the target protein.

  • Other Positions (5, 6, 7): Substitution at other positions on the quinoline ring can be explored to modulate solubility, metabolic stability, and selectivity. For instance, the introduction of small, polar groups can improve aqueous solubility.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. While direct biological data for this specific scaffold is limited, the extensive research on related quinoline derivatives suggests a high potential for discovering potent and selective inhibitors of various cancer-relevant kinases. The synthetic and screening protocols provided here offer a foundation for researchers to explore the chemical space around this scaffold and develop new therapeutic candidates. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Synthesis of Novel Anticancer Compounds from 4-Bromo-8-(trifluoromethyl)quinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from 4-Bromo-8-(trifluoromethyl)quinoline. This versatile building block offers a strategic starting point for the development of potent and selective anticancer agents through various chemical modifications. The protocols outlined below are based on established synthetic methodologies for quinoline derivatives and are intended to guide the synthesis and evaluation of new therapeutic candidates.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The unique electronic properties of the quinoline ring system, coupled with the ability to introduce diverse substituents at various positions, allow for the fine-tuning of pharmacological activity. The presence of a trifluoromethyl group at the 8-position can enhance metabolic stability and cell permeability, while the bromo group at the 4-position serves as a versatile handle for introducing chemical diversity through cross-coupling and nucleophilic substitution reactions.

This guide details the synthesis of three classes of potential anticancer compounds from this compound: 4-arylquinolines, 4-alkynylquinolines, and 4-aminoquinolines. These modifications are designed to explore key chemical spaces known to interact with various cancer-related targets.

Key Synthetic Strategies

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids, yielding 4-aryl-8-(trifluoromethyl)quinoline derivatives.

  • Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the 4-position of the quinoline and a terminal alkyne, producing 4-alkynyl-8-(trifluoromethyl)quinoline derivatives.

  • Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution: The bromo group at the C4 position can be substituted by various primary and secondary amines to generate a library of 4-amino-8-(trifluoromethyl)quinoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-8-(trifluoromethyl)quinolines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous toluene and degassed water (typically in a 4:1 ratio) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.

Protocol 2: Synthesis of 4-Alkynyl-8-(trifluoromethyl)quinolines via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-8-(trifluoromethyl)quinoline.

Protocol 3: Synthesis of 4-Amino-8-(trifluoromethyl)quinolines

This protocol provides a general method for the synthesis of 4-amino-8-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine, morpholine) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) (for Buchwald-Hartwig amination)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents) (for Buchwald-Hartwig amination)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents) (for Buchwald-Hartwig amination)

  • Toluene or Dioxane (anhydrous) (for Buchwald-Hartwig amination)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP) (for SNAr)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents) (for SNAr)

  • Sealed tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure (Buchwald-Hartwig Amination):

  • In a glovebox, add this compound (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), XPhos (0.04 equivalents), and NaOtBu (1.5 equivalents) to a microwave vial.

  • Add the amine (1.2 equivalents) and anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Procedure (SNAr):

  • To a sealed tube, add this compound (1.0 equivalent), the amine (2.0 equivalents), and ethanol or NMP. For less reactive amines, a base such as DIPEA (2.0 equivalents) may be added.

  • Seal the tube and heat to 120-150 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the anticancer activity of representative quinoline derivatives structurally related to the proposed novel compounds. This data provides a benchmark for evaluating the potential of newly synthesized molecules.

Table 1: Anticancer Activity of 4-Aryl- and 4-Heteroaryl-quinoline Derivatives

CompoundSubstitutionCancer Cell LineIC₅₀ (µM)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline4-HeteroarylHL-6019.88 ± 3.35
U93743.95 ± 3.53
4-(4'-Chlorophenylamino)-8-methoxyquinoline4-AnilinoHeLa>50
BGC-82319.27
4-(4'-Isopropylphenylamino)-8-methoxyquinoline4-AnilinoHeLa7.15
BGC-8234.65

Data sourced from relevant literature.[2][3]

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives

CompoundSubstitutionCancer Cell LineGI₅₀ (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine4-AminoalkylaminoMDA-MB-4687.35
MCF-711.52
Butyl-(7-fluoro-quinolin-4-yl)-amine4-AlkylaminoMDA-MB-46810.85
MCF-78.22

Data sourced from relevant literature.[4]

Mandatory Visualization

Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_amination Amination start This compound suzuki_reagents Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N start->sonogashira_reagents amination_reagents Amine (R¹R²NH), Pd catalyst/Base or Heat start->amination_reagents suzuki_product 4-Aryl-8-(trifluoromethyl)quinoline suzuki_reagents->suzuki_product sonogashira_product 4-Alkynyl-8-(trifluoromethyl)quinoline sonogashira_reagents->sonogashira_product amination_product 4-Amino-8-(trifluoromethyl)quinoline amination_reagents->amination_product

Caption: Synthetic routes from this compound.

Key Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells. The derivatives synthesized from this compound could potentially target one or more of these critical pathways.

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivative Quinoline->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway.

3. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK_pathway->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. The synthetic protocols provided herein for Suzuki-Miyaura coupling, Sonogashira coupling, and amination reactions offer robust methods for generating diverse libraries of quinoline derivatives. By targeting key signaling pathways such as PI3K/Akt/mTOR, EGFR, and VEGFR-2, these novel compounds hold significant promise for the development of next-generation cancer therapeutics. Further screening and optimization of these derivatives are warranted to identify lead candidates with potent and selective anticancer activity.

References

Application Notes and Protocols for the Use of 4-Bromo-8-(trifluoromethyl)quinoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-bromo-8-(trifluoromethyl)quinoline as a key intermediate in the synthesis of complex heterocyclic molecules. The trifluoromethyl group at the 8-position and the bromine atom at the 4-position provide unique electronic properties and a reactive handle for carbon-carbon bond formation, making it a valuable building block in medicinal and agricultural chemistry.

While direct synthesis of a commercialized agricultural chemical from this compound is not prominently documented in publicly available literature, its application in the synthesis of bioactive compounds is demonstrated in patent literature. The following protocols are based on established synthetic transformations of a closely related analog, 2,8-bis(trifluoromethyl)-4-bromo-quinoline, and can be adapted for this compound to generate diverse molecular scaffolds for screening in agrochemical discovery programs.

Synthetic Application: Synthesis of a Key Intermediate for Bioactive Quinolines

This section details the synthesis of a quinolyl-pyridinyl-methanone, a pivotal intermediate for the creation of compounds with potential biological activity. This protocol is adapted from the synthesis of a Mefloquine intermediate, a well-known antimalarial drug, and showcases a practical application of bromo-substituted trifluoromethylquinolines.[1]

Experimental Protocol: Synthesis of [2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinyl-methanone

This protocol describes the reaction of 2,8-bis(trifluoromethyl)-4-bromo-quinoline with 2-cyano-pyridine to yield [2,8-Bis(trifluoromethyl)-4-quinolyl]-2-pyridinyl-methanone. This reaction proceeds via a lithium-halogen exchange followed by nucleophilic addition to the nitrile.

Materials:

  • 2,8-bis(trifluoromethyl)-4-bromo-quinoline

  • 1.6 M Butyllithium in hexane

  • 2-Cyanopyridine

  • Diethyl ether, anhydrous

  • Aqueous hydrochloric or sulfuric acid

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 138 g (0.4 mol) of 2,8-bis(trifluoromethyl)-4-bromo-quinoline in 600 ml of anhydrous diethyl ether.

  • Lithiation: Cool the solution to -65°C with stirring. To this solution, add 440 ml of 1.6 M butyllithium in hexane (0.7 mol).

  • Reaction: Allow the reaction to proceed for several hours at -65°C.

  • Addition of Nitrile: To the reaction mixture, add 73 g (0.7 mol) of 2-cyanopyridine.

  • Overnight Reaction: Allow the reaction to stir overnight, during which time the temperature can be allowed to slowly rise.

  • Work-up: Quench the reaction by the careful addition of aqueous hydrochloric acid or sulfuric acid to the suspension of the ketimide formed.

  • Isolation: Isolate the product, [2,8-Bis-(trifluoromethyl)-4-quinolyl]-2-pyridinyl-methanone.

Quantitative Data:

Reactant 1Reactant 2ProductYield
2,8-bis(trifluoromethyl)-4-bromo-quinoline (138 g, 0.4 mol)2-Cyanopyridine (73 g, 0.7 mol)[2,8-Bis-(trifluoromethyl)-4-quinolyl]-2-pyridinyl-methanone123 g (83% of theory)

Table 1: Summary of the synthesis of [2,8-Bis-(trifluoromethyl)-4-quinolyl]-2-pyridinyl-methanone.

Synthetic Pathway

Synthesis_Pathway reactant1 This compound intermediate 4-Lithio-8-(trifluoromethyl)quinoline reactant1->intermediate Lithium-Halogen Exchange reactant2 Butyllithium product [8-(Trifluoromethyl)-4-quinolyl]- 2-pyridinyl-methanone intermediate->product Nucleophilic Addition reactant3 2-Cyanopyridine

Caption: Synthetic pathway for the formation of a quinolyl-pyridinyl-methanone.

Logical Workflow for Agrochemical Discovery

The synthesized quinolyl-pyridinyl-methanone can be further modified to generate a library of compounds for screening as potential insecticides, fungicides, or herbicides. The workflow below outlines a logical progression from the core intermediate to biological testing.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_evaluation Evaluation start This compound intermediate [8-(Trifluoromethyl)-4-quinolyl]- 2-pyridinyl-methanone start->intermediate modification Further Chemical Modifications (e.g., reduction, derivatization) intermediate->modification library Library of Novel Quinoline Derivatives modification->library insecticidal Insecticidal Assays library->insecticidal fungicidal Fungicidal Assays library->fungicidal herbicidal Herbicidal Assays library->herbicidal hit_id Hit Identification insecticidal->hit_id fungicidal->hit_id herbicidal->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Agrochemical Candidate lead_opt->candidate

Caption: Workflow for agrochemical discovery starting from this compound.

Concluding Remarks

This compound represents a valuable starting material for the synthesis of novel compounds with potential applications in the agricultural sector. The described synthetic protocol, adapted from a related transformation, provides a reliable method for generating a key intermediate that can be further elaborated into a diverse library of molecules for biological screening. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this versatile building block in the discovery of new and effective agricultural chemicals.

References

Application Notes and Protocols for High-Throughput Screening of 4-Bromo-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their extensive range of biological activities.[1][2] The quinoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents, particularly in the areas of oncology and infectious diseases.[2][3] Derivatives of quinoline have been shown to exhibit potent anticancer, antimalarial, antibacterial, and antiviral activities.[1][3] A significant portion of these biological effects are attributed to the inhibition of key cellular signaling pathways, particularly those involving protein kinases.[4][5]

The compound 4-bromo-8-(trifluoromethyl)quinoline belongs to a class of halogenated quinolines that are of significant interest for drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the bromo substituent provides a handle for further chemical modification and can influence binding to biological targets. Although specific high-throughput screening data for this compound is not extensively available in public literature, its structural features suggest a strong potential for activity in assays related to cancer cell proliferation and kinase inhibition.

These application notes provide a comprehensive framework and detailed protocols for the high-throughput screening of this compound derivatives to identify and characterize their biological activities. The protocols are designed for robustness and scalability, making them suitable for screening large compound libraries.

Signaling Pathways of Interest

Quinoline derivatives are known to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many human cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

PI3K/Akt/mTOR Signaling Pathway

Experimental Workflow for High-Throughput Screening

A typical HTS campaign for the discovery of novel bioactive compounds involves a series of integrated steps, from primary screening to hit confirmation and lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary HTS Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Kinase Inhibition) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screening (Artifact Removal) Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Studies Counter_Screen->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

HTS Campaign Workflow

Quantitative Data Summary

The following tables present hypothetical data from high-throughput screening of a library of this compound derivatives. This data is for illustrative purposes to demonstrate the expected output from the described assays.

Table 1: Cell Viability Screening of this compound Derivatives in A549 Lung Carcinoma Cells

Compound IDConcentration (µM)% Cell Viability
BTQ-0011098.5
BTQ-0021045.2
BTQ-0031012.7
BTQ-0041089.1
BTQ-005105.6
DMSO ControlN/A100
Staurosporine12.3

Table 2: IC50 Values of Hit Compounds from Cell Viability Assay

Compound IDIC50 (µM)
BTQ-0028.9
BTQ-0031.2
BTQ-0050.4

Table 3: Kinase Inhibition Profile of Selected Hit Compounds

Compound IDKinase Target% Inhibition @ 1µM
BTQ-003PI3Kα85.4
BTQ-003Akt160.1
BTQ-003mTOR92.3
BTQ-005PI3Kα95.2
BTQ-005Akt175.8
BTQ-005mTOR98.1

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound derivative library (in DMSO)

  • A549 cells (or other cancer cell line of interest)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • White, opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in a 96-well plate (or 2,000 cells/well in a 384-well plate) in a final volume of 100 µL (or 40 µL for 384-well) of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add the desired concentration of compounds to the wells. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Biochemical Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to measure the inhibition of a specific kinase (e.g., PI3Kα) by the test compounds.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Assay buffer (specific to the kinase)

  • This compound derivatives (in DMSO)

  • Known kinase inhibitor (e.g., Wortmannin for PI3K) as a positive control

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of the test compounds and controls (DMSO and reference inhibitor) into the assay plate using an acoustic liquid handler.

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of the fluorescent substrate and ATP in assay buffer.

    • Add 5 µL of the substrate/ATP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Reaction Termination and Reading:

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol 3: NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Luciferase_Assay Stimulus Stimulus (e.g., TNF-α) Pathway Signaling Pathway (e.g., NF-κB) Stimulus->Pathway TF Transcription Factor (NF-κB) Pathway->TF Promoter Promoter with Response Element TF->Promoter Luciferase_Gene Luciferase Gene mRNA Luciferase mRNA Luciferase_Gene->mRNA Transcription Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light Output Luciferase_Protein->Light Catalyzes Luciferin Luciferin + ATP + O2 Quinoline Quinoline Derivative (Inhibitor) Quinoline->Pathway

Luciferase Reporter Assay Mechanism

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivatives (in DMSO)

  • TNF-α (or other NF-κB pathway activator)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • White, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 10,000 HEK293T-NF-κB-luc cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add the test compounds at the desired concentrations to the cells.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.

    • Incubate for 6-8 hours at 37°C.

  • Assay Execution:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of the NF-κB pathway activity for each compound relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

References

Application Notes and Protocols for the Quantification of 4-Bromo-8-(trifluoromethyl)quinoline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-8-(trifluoromethyl)quinoline is a heterocyclic compound of interest in pharmaceutical research and development due to its potential biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and a comprehensive protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established bioanalytical principles for similar halogenated and trifluoromethylated quinoline derivatives.

Principle of the Method

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separated analytes are then quantified using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, which are essential for bioanalytical applications.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma. This data is representative of what would be expected from a validated bioanalytical method.

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (% Bias) Within ± 10%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound and the IS in 10 mL of methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each sample, CC, and QC.

  • Add 50 µL of the appropriate sample (plasma, CC, or QC) to the corresponding tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube.

  • Vortex each tube for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean HPLC vial or 96-well plate.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 20
      0.5 20
      2.5 95
      3.5 95
      3.6 20

      | 5.0 | 20 |

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (Hypothetical):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 290.0 [To be determined empirically] [To be optimized]

      | Internal Standard (IS) | [Specific to IS] | [Specific to IS] | [To be optimized] |

    Note: The exact m/z values for the precursor and product ions, as well as the collision energy, must be determined experimentally by infusing the analytical standard into the mass spectrometer.

Data Analysis
  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CCs using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep vortex Vortex Mix sample_prep->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: Workflow for the bioanalysis of this compound.

logical_relationship analyte This compound (in plasma) extraction Protein Precipitation (Acetonitrile + IS) analyte->extraction isolates analyte separation Reversed-Phase HPLC (C18 Column) extraction->separation separates from matrix detection Tandem Mass Spectrometry (MRM Mode) separation->detection provides specificity quantification Peak Area Ratio vs. Concentration (Calibration Curve) detection->quantification generates data for

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this important quinoline derivative.

Synthetic Pathway Overview

The synthesis of this compound is typically approached through a multi-step sequence. The most common and logical pathway involves the initial construction of the quinoline core, followed by sequential halogenations. This strategy allows for better control over regioselectivity.

The proposed three-step synthesis is as follows:

  • Gould-Jacobs Reaction: Formation of the quinoline core by reacting 2-(trifluoromethyl)aniline with a malonic ester derivative to produce 8-(trifluoromethyl)quinolin-4-ol.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Halogen Exchange: Substitution of the 4-chloro group with a bromo group to yield the final product, this compound.

Troubleshooting Guides and FAQs

This section is formatted to directly address specific issues researchers may encounter during the synthesis.

Step 1: Gould-Jacobs Reaction - Synthesis of 8-(trifluoromethyl)quinolin-4-ol

This initial step involves the thermal cyclization of the intermediate formed from 2-(trifluoromethyl)aniline and an alkoxymethylenemalonic ester. High temperatures are typically required, which can lead to several challenges.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What are the typical reaction conditions for the cyclization step in the Gould-Jacobs reaction?

    • A1: The cyclization is a thermal process requiring high temperatures, often in the range of 250-300°C.[2] This is usually achieved by using a high-boiling point solvent such as diphenyl ether or Dowtherm A, or by employing microwave irradiation which can often reduce reaction times and improve yields.[2]

  • Q2: Why is my yield of 8-(trifluoromethyl)quinolin-4-ol low?

    • A2: Low yields can stem from several factors:

      • Incomplete Cyclization: The reaction may not have reached the required temperature or been heated for a sufficient duration.

      • Decomposition: The high temperatures required can also lead to the degradation of both the starting materials and the product.[2]

      • Substituent Effects: The electron-withdrawing nature of the trifluoromethyl group on the aniline can make the cyclization step more challenging compared to electron-donating groups.

  • Q3: I am observing a significant amount of dark, tarry byproduct. How can this be minimized?

    • A3: Tar formation is a common issue in high-temperature reactions like the Gould-Jacobs synthesis, resulting from product or reactant decomposition.[2] To mitigate this, you should aim to find an optimal balance between temperature and reaction time. Using an inert, high-boiling solvent can ensure even heat distribution. If problems persist, consider microwave-assisted synthesis, which can offer more controlled and rapid heating.

Troubleshooting Guide: Gould-Jacobs Reaction

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient temperature. 2. Reaction time is too short. 3. Purity of 2-(trifluoromethyl)aniline is low.1. Gradually increase the temperature of the heating medium (e.g., oil bath, sand bath). Ensure the thermometer is correctly placed to measure the internal reaction temperature. 2. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 3. Purify the starting aniline by distillation before use.
Formation of Dark Tarry Material 1. Temperature is too high. 2. Prolonged heating leading to decomposition.1. Reduce the reaction temperature slightly. A thorough temperature-time examination is often necessary to optimize the yield.[2] 2. Shorten the reaction time. Consider using microwave irradiation for more precise temperature control and shorter reaction times.[2]
Product is a Viscous Oil and Difficult to Purify 1. Presence of impurities. 2. Residual high-boiling solvent.1. Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, ether). 2. If crystallization fails, purify the product using column chromatography on silica gel. 3. Ensure the high-boiling solvent is thoroughly removed under high vacuum.
Step 2: Chlorination - Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

This step converts the 4-hydroxy group into a chloro group, making the position reactive for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?

    • A1: The reaction is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃. A chloride ion then performs a nucleophilic attack, displacing the phosphate group to yield the 4-chloroquinoline.[3]

  • Q2: My chlorination reaction is sluggish or incomplete. What can I do?

    • A2: Ensure that anhydrous conditions are strictly maintained, as POCl₃ reacts readily with water.[3] Use freshly distilled POCl₃ and thoroughly dried glassware. The reaction is typically run at reflux in excess POCl₃, so ensure the temperature is adequate (around 110°C). If the reaction is still incomplete, the addition of a catalytic amount of a tertiary amine (like triethylamine or diisopropylethylamine) or phosphorus pentachloride (PCl₅) can sometimes improve the rate and yield.

  • Q3: The workup of my reaction is problematic, resulting in a low yield of the chloro-product.

    • A3: A common issue is the hydrolysis of the 4-chloroquinoline back to the 4-hydroxyquinoline during aqueous workup.[3] The workup should be performed carefully by slowly pouring the reaction mixture onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia, sodium carbonate, or sodium hydroxide solution) while keeping the temperature low. The product should then be promptly extracted into an organic solvent.

Troubleshooting Guide: Chlorination with POCl₃

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 4-Chloro Product 1. Presence of moisture deactivating the POCl₃. 2. Insufficient heating or reaction time. 3. Hydrolysis of the product during workup.1. Use freshly distilled POCl₃ and ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] 2. Ensure the reaction is heated to reflux (approx. 110°C) for a sufficient duration (typically 2-4 hours). Monitor by TLC. 3. During workup, pour the reaction mixture onto ice and neutralize carefully with a base at low temperature before extraction.
Formation of Dark-Colored Impurities 1. Side reactions due to the reactive nature of the quinoline ring at high temperatures.1. Avoid excessively long reaction times. 2. Consider performing the reaction at a slightly lower temperature for a longer period. 3. Purify the crude product by column chromatography.
Product Precipitates as an Insoluble Mass During Workup 1. Precipitation of the product as its hydrochloride salt.1. After quenching on ice, carefully neutralize the aqueous solution to a neutral or slightly basic pH to ensure the product is in its free base form before extraction.
Step 3: Halogen Exchange - Synthesis of this compound

The final step is the conversion of the 4-chloro derivative to the desired 4-bromo product. This is typically achieved via a nucleophilic aromatic substitution, akin to a Finkelstein reaction, though aryl halides are generally less reactive than alkyl halides.[4]

Frequently Asked Questions (FAQs)

  • Q1: How can I convert the 4-chloroquinoline to a 4-bromoquinoline?

    • A1: This can be achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[4] This typically involves heating the 4-chloroquinoline with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.

  • Q2: The halogen exchange reaction is not proceeding. Why?

    • A2: Aryl chlorides are significantly less reactive in SₙAr reactions than their alkyl counterparts. Very high temperatures are often required. The reaction may also be an equilibrium process. To drive it towards the product, a large excess of the bromide salt can be used.[4] In some cases, a catalyst may be necessary. For challenging aromatic Finkelstein reactions, copper(I) iodide (CuI) with a diamine ligand has been shown to be an effective catalyst system for converting aryl bromides to iodides, and similar principles may apply for chloro-to-bromo conversions.[5][6]

  • Q3: What are potential side reactions in this step?

    • A3: At the high temperatures required, decomposition can be a concern. If any residual water is present, hydrolysis of the 4-haloquinoline back to the 4-hydroxy derivative is possible. Also, depending on the reaction conditions, other nucleophiles present in the reaction mixture could potentially displace the chloro group.

Troubleshooting Guide: Halogen Exchange

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient reaction temperature or time. 2. Low reactivity of the aryl chloride. 3. Reversibility of the reaction.1. Increase the reaction temperature and/or time. Use a high-boiling solvent like NMP or sulfolane. 2. Consider the use of a phase-transfer catalyst to enhance the nucleophilicity of the bromide. 3. Use a large excess (5-10 equivalents) of the bromide salt (e.g., NaBr). 4. Explore the use of a copper(I) catalyst system.[5][6]
Product Decomposition 1. Reaction temperature is too high.1. Find the optimal temperature that allows for conversion without significant decomposition. 2. If a catalyst is used, it may allow for lower reaction temperatures.
Difficult Purification 1. Co-elution of starting material and product.1. Use optimized column chromatography with a shallow solvent gradient to improve separation. 2. Recrystallization from a suitable solvent system may be effective if the starting material and product have different solubilities.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of similar quinoline derivatives.

Protocol 1: Synthesis of 8-(trifluoromethyl)quinolin-4-ol

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture at 120-130°C for 2 hours. Ethanol will distill off as a byproduct.

  • In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, heat a high-boiling solvent (e.g., diphenyl ether) to 250°C.

  • Slowly add the mixture from step 2 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to below 100°C and dilute with a hydrocarbon solvent (e.g., hexane or heptane) to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry to yield crude ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • For saponification, reflux the crude ester with an excess of 10% aqueous sodium hydroxide solution for 2-3 hours until a clear solution is obtained.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

  • Decarboxylate the carboxylic acid by heating it in diphenyl ether at 250°C until gas evolution ceases.

  • Cool the mixture, dilute with hexane, filter the precipitated 8-(trifluoromethyl)quinolin-4-ol, and wash with hexane.

Protocol 2: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

  • Place 8-(trifluoromethyl)quinolin-4-ol (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux (approx. 110°C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a cold, concentrated aqueous solution of sodium hydroxide or ammonia to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of this compound

  • In a round-bottom flask, combine 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq.), sodium bromide (5.0 eq.), and a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Heat the mixture to 180-200°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (8-24 h).

  • After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extract the product with ethyl acetate or a similar organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization

ParameterConventional HeatingMicrowave Irradiation
Solvent Diphenyl ether / Dowtherm ASolvent-free or high-boiling polar solvent
Temperature 250 - 300 °C250 °C
Reaction Time 30 - 120 minutes5 - 20 minutes
Typical Yield Variable, often moderateGenerally higher
Notes Prone to charring and tar formation.Offers better control and reduced byproducts.[2]

Table 2: Reagents for Halogenation Steps

Transformation Primary Reagent Typical Conditions Reported Yield
4-OH to 4-ClPOCl₃Reflux, 2-4 h>90%
4-Cl to 4-BrNaBr in NMP180-200 °C, 8-24 hVariable

Visualizations

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Halogen Exchange Start 2-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate Intermediate1 8-(Trifluoromethyl)quinolin-4-ol Start->Intermediate1 Heat (250°C) in Diphenyl Ether Intermediate2 4-Chloro-8-(trifluoromethyl)quinoline Intermediate1->Intermediate2 POCl3 Reflux FinalProduct This compound Intermediate2->FinalProduct NaBr NMP, 180-200°C

Caption: Synthetic workflow for this compound.

Troubleshooting_Gould_Jacobs Start Low Yield in Gould-Jacobs Reaction? Tar Significant Tar Formation? Start->Tar Incomplete Incomplete Reaction? Tar->Incomplete No Sol_Tar_Yes Reduce Temperature & Shorten Reaction Time Tar->Sol_Tar_Yes Yes Sol_Incomplete_Yes Increase Temperature & Extend Reaction Time Incomplete->Sol_Incomplete_Yes Yes Sol_Incomplete_No Check Purity of Starting Materials Incomplete->Sol_Incomplete_No No Microwave Consider Microwave Synthesis for better control Sol_Tar_Yes->Microwave Sol_Tar_No Proceed to check for completion Sol_Incomplete_Yes->Microwave

Caption: Troubleshooting decision tree for the Gould-Jacobs reaction.

References

Troubleshooting low yield in Friedländer synthesis of trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of trifluoromethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields.

Frequently Asked Questions (FAQs)

Q1: My Friedländer synthesis of a trifluoromethylquinoline is resulting in a low yield. What are the common causes?

Low yields in the Friedländer synthesis of trifluoromethylquinolines can stem from several factors. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly deactivates the aromatic ring, making the ortho-amino group less nucleophilic. This can slow down the initial condensation step with the carbonyl compound. Other common causes include suboptimal reaction conditions (temperature, time, solvent), inappropriate catalyst selection, side reactions, and issues with starting material purity.

Q2: How does the position of the trifluoromethyl group affect the reaction?

The position of the CF₃ group on the 2-aminoaryl aldehyde or ketone can influence the reactivity of both the amino and carbonyl groups. A CF₃ group positioned ortho or para to the amino group will have a more pronounced deactivating effect on the amino group's nucleophilicity through resonance and inductive effects. This can hinder the initial Schiff base or enamine formation, which is often the rate-determining step.

Q3: What types of catalysts are most effective for the synthesis of trifluoromethylquinolines?

While traditional acid and base catalysts can be used, the synthesis of electron-deficient quinolines often requires more specialized catalysts.[1] Proline potassium salt has been reported as a superior catalyst for the synthesis of 4-trifluoromethyl-substituted quinolines, providing good to excellent yields under mild conditions.[2] Lewis acids, such as zinc chloride (ZnCl₂) and trifluoroacetic acid (TFA), have also been employed.[3] For some substrates, solid acid catalysts and nanocatalysts can offer advantages in terms of reusability and efficiency.

Q4: I am observing the formation of significant byproducts. What are the likely side reactions?

A common side reaction is the aldol self-condensation of the ketone reactant, especially under basic conditions.[1] To minimize this, you can use an excess of the 2-aminoaryl carbonyl compound or employ reaction conditions that favor the Friedländer condensation over the self-condensation. Another potential issue is the formation of regioisomers if an unsymmetrical ketone is used.

Q5: Can I use microwave irradiation to improve the yield and reaction time?

Yes, microwave-assisted synthesis has been shown to be effective in accelerating the Friedländer reaction and often leads to higher yields in shorter reaction times compared to conventional heating. This can be particularly beneficial when dealing with less reactive, electron-deficient substrates like trifluoromethyl-substituted anilines.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation - Low reactivity of the 2-aminoaryl carbonyl compound: The electron-withdrawing CF₃ group deactivates the amino group.- Use a more effective catalyst, such as proline potassium salt.[2]- Increase the reaction temperature and/or time. Monitor the reaction progress by TLC.- Consider using microwave irradiation to enhance the reaction rate.
- Inappropriate catalyst: The chosen acid or base catalyst may not be strong enough to promote the condensation.- Screen different catalysts, including Lewis acids (e.g., ZnCl₂) and organocatalysts (e.g., proline derivatives).- Trifluoroacetic acid can be an effective catalyst for this reaction.[3]
- Poor quality of starting materials: Impurities in the 2-aminoaryl carbonyl compound or the ketone can inhibit the reaction.- Purify the starting materials before use (e.g., recrystallization or distillation).- Ensure the solvent is dry and of high purity.
Formation of Multiple Products - Regioselectivity issues: Use of an unsymmetrical ketone can lead to the formation of two different quinoline regioisomers.- Employ a symmetrical ketone if possible.- If an unsymmetrical ketone is necessary, explore the use of directing groups or specific catalysts that can favor the formation of one regioisomer.
- Side reactions: Aldol self-condensation of the ketone is a common side reaction.- Use an excess of the 2-aminoaryl carbonyl compound.- Optimize the reaction conditions (e.g., lower temperature, different base) to minimize self-condensation.
Difficulty in Product Isolation - Product is highly soluble in the workup solvent. - Choose a workup solvent in which the product has low solubility.- After extraction, carefully concentrate the organic layer and consider crystallization or column chromatography for purification.
- Formation of emulsions during aqueous workup. - Add brine (saturated NaCl solution) to break up emulsions.- Filter the mixture through a pad of celite.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the Friedländer synthesis of quinolines, with a focus on trifluoromethyl-substituted derivatives where data is available.

Table 1: Catalyst Comparison for the Synthesis of 4-Trifluoromethylquinolines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Proline potassium saltDMSO80685-95[2]
Trifluoroacetic acidNeat1204Moderate to Good[3]
L-ProlineDMSO801260-70[2]
PyrrolidineDMSO801250-60[2]
No CatalystDMSO8024<10[2]

Table 2: General Friedländer Synthesis Conditions and Yields

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidSolvent-free120-1305-15 min (MW)85-95General
IodineSolvent-free100-1100.5-1.5 h80-92General
ZnCl₂EthanolReflux2-4 h75-90General
KOHEthanolReflux4-8 h70-85General

Experimental Protocols

Protocol 1: Proline Potassium Salt-Catalyzed Synthesis of 4-Trifluoromethylquinolines

This protocol is based on the reported superior catalytic activity of proline potassium salt for the synthesis of 4-trifluoromethyl-substituted quinolines.[2]

Materials:

  • Substituted 2-trifluoroacetyl aniline (1.0 equiv)

  • Carbonyl compound (ketone or aldehyde) (1.2 equiv)

  • Proline potassium salt (20 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of the substituted 2-trifluoroacetyl aniline in DMSO, add the carbonyl compound and proline potassium salt.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 4-trifluoromethylquinoline.

  • If necessary, purify the product further by column chromatography on silica gel.

Visualizations

Friedländer Synthesis Mechanism

Friedlander_Mechanism Reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Intermediate1 Aldol Adduct / Schiff Base Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Trifluoromethylquinoline Intermediate2->Product Dehydration

Caption: General mechanism of the Friedländer quinoline synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reaction Heat Reaction Mixture (e.g., 80°C in DMSO) Start->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Workup Aqueous Workup and Filtration Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography if needed) Workup->Purification End End: Isolated Trifluoromethylquinoline Purification->End

Caption: A typical experimental workflow for the synthesis of trifluoromethylquinolines.

Troubleshooting Logic

Troubleshooting_Logic LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity Start Here AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) LowYield->AnalyzeByproducts Byproducts Observed OptimizeCatalyst Optimize Catalyst System CheckPurity->OptimizeCatalyst Purity OK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) OptimizeCatalyst->OptimizeConditions ConsiderMicrowave Consider Microwave Irradiation OptimizeConditions->ConsiderMicrowave ImprovedYield Improved Yield ConsiderMicrowave->ImprovedYield AddressSideReactions Address Side Reactions (e.g., Aldol Condensation) AnalyzeByproducts->AddressSideReactions AddressSideReactions->ImprovedYield

Caption: A decision tree for troubleshooting low yields in the Friedländer synthesis.

References

Preventing tar formation in the Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with tar formation during the Skraup synthesis of quinolines.

Troubleshooting Guide: Preventing Tar Formation

Tar formation is a common and challenging side reaction in the Skraup synthesis, primarily due to the highly exothermic and acidic nature of the reaction. This leads to the polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates.[1][2][3] The following guide provides solutions to minimize tarring and improve product yield and purity.

IssuePotential Cause(s)Recommended Solutions
Excessive Tar Formation Uncontrolled Reaction Exotherm: The reaction is notoriously vigorous and can lead to localized overheating, promoting polymerization.[2][3]Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation and moderating the reaction's violence.[2][3][4] Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[2]
High Reaction Temperature: Sustained high temperatures favor the polymerization of acrolein and other intermediates.[1][4]Gradual Heating: Begin by heating the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heat source. Reapply heat to maintain a gentle reflux only after the initial vigor has subsided.[1]
High Concentration of Acrolein: A high concentration of the reactive acrolein intermediate increases the likelihood of polymerization.Slow Addition of Glycerol: In modified procedures, the slow, dropwise addition of glycerol can help maintain a low concentration of acrolein at any given time, thereby minimizing polymerization.
Low Yield of Quinoline Product Product Loss During Workup: The viscous, tarry nature of the crude reaction mixture can make the extraction and purification of the desired quinoline product difficult, leading to significant product loss.[3][4]Steam Distillation: This is the most effective method for separating the volatile quinoline product from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[1]
Inefficient Purification: Tarry byproducts can co-distill or be extracted with the product, leading to an impure final product.Solvent Extraction: After steam distillation, extract the quinoline from the aqueous distillate using an appropriate organic solvent.[1] Chromatography: For high-purity requirements, column chromatography may be necessary after initial purification.
Reaction is Too Violent and Difficult to Control Inherent Reactivity: The Skraup synthesis is inherently a highly exothermic reaction.[2][5]Ensure Proper Moderation: The use of ferrous sulfate is crucial for controlling the reaction's vigor.[2][3] Optimize Reagent Ratios: Ensure the correct stoichiometry of reactants as specified in the protocol.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: Tar formation is primarily caused by the polymerization of acrolein, which is generated from the acid-catalyzed dehydration of glycerol under the harsh, high-temperature, and strongly acidic conditions of the reaction.[1][2][3]

Q2: How does ferrous sulfate (FeSO₄) help in reducing tar formation?

A2: Ferrous sulfate acts as a moderator, controlling the highly exothermic nature of the reaction.[2][3] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer duration, which prevents localized overheating and subsequent charring and polymerization of reactive intermediates.[3][4]

Q3: Are there any modern alternatives to the conventional Skraup synthesis that produce less tar?

A3: Yes, several modified procedures have been developed to mitigate tar formation and improve the environmental footprint of the synthesis. These include:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[1][6]

  • Ionic Liquids: The use of Brønsted-acidic ionic liquids as both the solvent and catalyst can lead to cleaner reactions and may eliminate the need for an external oxidant.[1][7]

Q4: What is the most effective method for purifying the quinoline product from the tarry residue?

A4: Steam distillation is the most widely used and effective method for separating the volatile quinoline from the non-volatile tar.[1] The crude reaction mixture is made strongly alkaline, and then steam is passed through the mixture. The quinoline co-distills with the steam and can be collected in the distillate.[1]

Q5: Can the choice of oxidizing agent affect the reaction and tar formation?

A5: Yes, the choice of oxidizing agent can influence the reaction's vigor and yield. While nitrobenzene is commonly used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[4][8] Milder and safer alternatives are an active area of research to improve the Skraup synthesis.[1]

Quantitative Data on Skraup Synthesis Modifications

The following table summarizes reported yields for the Skraup synthesis under different conditions. It is important to note that a direct comparison is challenging as the starting materials and specific reaction conditions often vary between studies.

Starting MaterialMethodKey ConditionsYield (%)Reference
AnilineConventionalNitrobenzene as oxidant, with FeSO₄ moderator84-91[9]
Substituted AnilinesMicrowave-assistedConcentrated H₂SO₄ in water, 200°C18-66[10]
AnilineMicrowave-assisted with Ionic LiquidImidazolium-based sulfonic acid ionic liquid, no external oxidantVery Good[1]
o-AminophenolConventionalwith FeSO₄ moderator100 (for 8-hydroxyquinoline)[3]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction's exotherm and minimize tar formation.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid. The addition is exothermic, and cooling may be necessary.

  • Add the ferrous sulfate heptahydrate to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction becomes vigorous, immediately remove the external heat source. The exothermic nature of the reaction should sustain a brisk reflux.

  • After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for the recommended duration (typically several hours).

  • Allow the mixture to cool to room temperature.

  • Carefully dilute the viscous mixture by pouring it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Set up for steam distillation and distill the crude quinoline from the tarry residue.

  • Separate the quinoline layer from the distillate and purify further, for example, by vacuum distillation.

Protocol 2: Microwave-Assisted Skraup Synthesis in an Ionic Liquid

This protocol is a greener alternative that avoids the use of harsh oxidizing agents and reduces reaction time.

Materials:

  • Aniline or substituted aniline

  • Glycerol

  • 1-(1-Alkylsulfonic)-3-methylimidazolium chloride (Brønsted-acidic ionic liquid)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aniline derivative, glycerol, and the Brønsted-acidic ionic liquid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time as determined by optimization experiments.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product from the ionic liquid using an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Prevention of Tar Formation

The following diagrams illustrate the logical relationships in troubleshooting and preventing tar formation during the Skraup synthesis.

TarFormationCauses cluster_causes Primary Causes of Tar Formation cluster_consequences Consequences Cause1 High Reaction Temperature Consequence1 Polymerization of Intermediates Cause1->Consequence1 Cause2 Uncontrolled Exotherm Cause2->Consequence1 Cause3 High Acrolein Concentration Cause3->Consequence1 Consequence2 Low Yield & Purity Consequence1->Consequence2

Caption: Causes and consequences of tar formation in the Skraup synthesis.

TarPreventionWorkflow cluster_moderation Control Reaction Vigor cluster_temp Optimize Temperature cluster_alternatives Alternative Methods cluster_purification Purification Strategy Start Skraup Synthesis: Tar Formation Issue Node1 Add Moderator (e.g., FeSO₄) Start->Node1 Node2 Gradual Heating & Cooling Start->Node2 Node3 Microwave-Assisted Synthesis Start->Node3 Node4 Use of Ionic Liquids Start->Node4 Node5 Steam Distillation Start->Node5 Post-synthesis End Reduced Tar Formation & Improved Yield Node1->End Node2->End Node3->End Node4->End Node5->End

Caption: Workflow for preventing tar formation in the Skraup synthesis.

References

Technical Support Center: Purification of 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of 4-Bromo-8-(trifluoromethyl)quinoline by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a fundamental purification technique used to remove impurities from a solid compound. The process involves dissolving the crude this compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. For quinoline derivatives, common solvents include low molecular weight alcohols such as ethanol and methanol, or mixed solvent systems like ethanol/water.[1][2][3] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q3: What are the key steps in a typical recrystallization procedure?

A standard recrystallization procedure involves:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Performing a hot filtration if insoluble impurities are present.

  • Allowing the hot, saturated solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]

  • Collecting the purified crystals by vacuum filtration.

  • Washing the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying the crystals completely to remove any residual solvent.

Q4: What safety precautions should I take during this procedure?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When heating flammable organic solvents, use a steam bath or a heating mantle, never an open flame. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.

Troubleshooting Guide

Q5: My compound will not completely dissolve in the hot solvent. What should I do?

This issue can arise from two main causes:

  • Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small portions, allowing time for the solid to dissolve between additions, until the compound is fully dissolved.[4]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If adding more solvent does not dissolve the solid, and you are confident you have used an appropriate solvent, the next step is to perform a hot filtration to remove the insoluble material.

Q6: No crystals have formed after the solution has cooled. How can I induce crystallization?

The absence of crystals often indicates a supersaturated solution or the use of too much solvent.[5]

  • Induce Nucleation: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[5][6] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[6][7]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[1][5] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]

  • Extended Cooling: Place the flask in an ice-salt bath for a more significant temperature drop, which can sometimes promote crystallization.[7]

Q7: My compound has "oiled out" as a liquid instead of forming solid crystals. What went wrong?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or if the solution is cooled too quickly.[1][5]

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[1][5]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.[5]

  • Change Solvent System: Consider using a different solvent or a mixed solvent system.[1]

Q8: The final yield of my purified product is very low. How can I improve it?

A low yield is a common issue with several potential causes:[1]

  • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor.[1] Always use the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-heated.[7]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[1]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[1]

Q9: The recrystallized product is still impure or colored. What can I do?

  • Activated Charcoal: If the crystals have a colored tint, the impurity may be removed with activated charcoal. Add a small amount of charcoal to the hot solution before the filtration step. The colored impurities will adsorb to the charcoal, which is then filtered off.[8] Note that charcoal can also adsorb some of your desired product, potentially lowering the yield.[8]

  • Second Recrystallization: A second recrystallization is often effective for removing persistent impurities and improving the final purity of the product.[8]

Quantitative Data for Recrystallization of Bromoquinoline Derivatives

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)Reference
5,7-Dibromo-8-hydroxyquinolineBenzeneN/A90%[8][9]
4-(Quinolin-8-yloxy)phthalonitrileEthanol / Water1:162%[8][9]
3,5,6,7-Tetrabromo-8-methoxyquinolineEthyl Acetate / Hexane1:574%[10]
4-(5-Bromoquinolin-8-yloxy)phthalonitrileEthanol / Water1:162%[8]

Experimental Protocol: Recrystallization

This protocol provides a generalized methodology for the purification of this compound.

  • Solvent Selection: Based on preliminary tests or literature data for similar compounds, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless or short-stemmed funnel with filter paper by rinsing with hot solvent. Quickly pour the hot solution through the filter paper to remove impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

Visualization of Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve crude solid in minimum hot solvent start->dissolve check_impurities Insoluble impurities or color present? dissolve->check_impurities charcoal 2a. Add activated charcoal (if colored) check_impurities->charcoal Yes cool 3. Cool solution slowly to induce crystallization check_impurities->cool No hot_filtration 2b. Perform hot filtration charcoal->hot_filtration hot_filtration->cool check_crystals Crystals formed? cool->check_crystals troubleshoot Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent check_crystals->troubleshoot No collect 4. Collect crystals via vacuum filtration check_crystals->collect Yes troubleshoot->cool wash 5. Wash crystals with ice-cold solvent collect->wash dry 6. Dry the pure crystals wash->dry end_node End: Pure Crystals dry->end_node

A flowchart illustrating the key steps and decision points in the recrystallization process.

References

Column chromatography techniques for purifying 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the purification of 4-Bromo-8-(trifluoromethyl)quinoline using column chromatography. Below you will find a troubleshooting guide in a question-and-answer format, a detailed experimental protocol, and quantitative data derived from closely related compounds to inform your purification strategy.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound and similar compounds.

Q1: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A: Tailing is a common issue when purifying quinoline derivatives on silica gel. It is primarily caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation and broad peaks.

Solutions:

  • Add a Basic Modifier: To mitigate tailing, add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Neutral alumina or deactivated silica gel can be effective alternatives.

Q2: I'm not getting good separation between my product and a closely related impurity. What can I do?

A: Achieving good separation between structurally similar compounds can be challenging. Here are several strategies to improve resolution:

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems using thin-layer chromatography (TLC) before running the column. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

  • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with similar polarities. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.

  • Adjust the Stationary Phase: If solvent optimization is insufficient, a different stationary phase may offer better selectivity. For aromatic compounds, a phenyl-functionalized silica gel can provide different selectivity based on π-π interactions.

  • Sample Loading: Ensure you are not overloading the column. A general guideline is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight for difficult separations.

Q3: My compound is not eluting from the column, even with a high concentration of polar solvent.

A: If your compound is irreversibly adsorbed to the silica gel, it is likely due to a very strong interaction.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can try adding a small amount of methanol.

  • Use a Basic Modifier: As mentioned in Q1, adding triethylamine can help to reduce strong interactions with the silica gel and facilitate elution.

  • Change the Stationary Phase: In cases of very strong adsorption, switching to a less active stationary phase like neutral alumina is recommended.

Q4: My purified product is a colored oil, but I expect a solid. What could be the cause?

A: The colored nature of your product could be due to trace impurities that are highly colored. The oily consistency may be due to residual solvent or the presence of impurities that depress the melting point.

Solutions:

  • Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with activated charcoal can help to remove colored impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to remove impurities and obtain a crystalline solid.

  • High Vacuum: Ensure all residual solvent has been removed by placing the sample under high vacuum for an extended period.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on your specific crude material and purity requirements.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. For a similar compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, a ratio of 8:2 (hexanes:ethyl acetate) was effective.[1] Aim for an Rf of ~0.25 for the target compound.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column with a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • Begin collecting fractions in an orderly manner.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table summarizes column chromatography data for compounds structurally related to this compound. This data can be used as a starting point for developing a purification protocol.

Compound NameStationary PhaseMobile PhaseRf ValueYieldPurityReference
4-Bromo-6-fluoro-2-(trifluoromethyl)quinolineSilica gelHexane/Ethyl Acetate (8:2)Not ReportedNot Reported≥98% (HPLC)[1]
3,5,6,7-Tetrabromo-8-methoxyquinolineSilica gelEthyl Acetate/Hexane (1:5)Not Reported74%Not Reported[2]
5-Bromo-8-nitroisoquinolineSilica gelDichloromethane/Ethyl Acetate (9:1)0.57Not Reported>99%

Disclaimer: The data presented above is for structurally similar compounds and should be used as a guide for optimization.

Visualizing the Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC TLC Analysis (Mobile Phase Optimization) Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Load Sample onto Column Pack->Load Crude Crude Product DryLoad Dry Loading (Adsorb on Silica) Crude->DryLoad WetLoad Wet Loading (Dissolve in Eluent) Crude->WetLoad DryLoad->Load WetLoad->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure 4-Bromo-8- (trifluoromethyl)quinoline Evaporate->PureProduct

Column Chromatography Workflow

References

Identifying and removing byproducts in 4-Bromo-8-(trifluoromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Bromo-8-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes for quinoline derivatives, which can be adapted for this compound, include the Skraup, Doebner-von Miller, and Friedländer syntheses. The Skraup synthesis, for instance, would involve the reaction of 2-amino-4-bromobenzotrifluoride with glycerol under acidic conditions.[1][2]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: While specific data for this exact compound is limited, byproducts in similar quinoline syntheses can arise from several sources:

  • Incomplete reaction: Unreacted starting materials such as 2-amino-4-bromobenzotrifluoride may remain.

  • Side reactions:

    • Dehalogenation: Harsh reaction conditions, particularly in the Skraup synthesis, can lead to the formation of 8-(trifluoromethyl)quinoline where the bromine atom is replaced by hydrogen.[1]

    • Polymerization and Tar Formation: The acidic and oxidizing conditions of the Skraup and Doebner-von Miller reactions can cause polymerization of reactants and intermediates, leading to the formation of tar.[2]

    • Isomeric Products: Depending on the specific synthetic route and the nature of the substituents, the formation of positional isomers is possible, although less likely for this specific substitution pattern.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, often a mixture of hexane and ethyl acetate, will show distinct spots for the starting material and the more non-polar product.

Troubleshooting Guides

Issue 1: The Skraup synthesis reaction is too vigorous and difficult to control.

Cause: The Skraup synthesis is notoriously exothermic.[2]

Solution:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction rate and prevent it from becoming dangerously violent.[2]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, for example, in an ice bath.

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hot spots.

Issue 2: Significant tar formation is observed, making product isolation difficult.

Cause: Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates.[2]

Solution:

  • Moderator: As with controlling the reaction vigor, ferrous sulfate can also help to minimize charring and tar formation.[2]

  • Temperature Control: Maintain careful control over the reaction temperature. Avoid excessive heating, especially during the initial stages.

  • Work-up Procedure: After the reaction, pouring the mixture onto crushed ice can help to precipitate the crude product and separate it from some of the tarry material.

Issue 3: The final product is impure, showing multiple spots on TLC.

Cause: The presence of unreacted starting materials or byproducts.

Solution: Purification is necessary. The two most common and effective methods are column chromatography and recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal eluent for separation. The desired product should have an Rf value of approximately 0.3.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel.

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the solution onto the top of the column.

  • Begin eluting with the chosen solvent system, collecting fractions.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and water (e.g., 7:3 v/v) has been shown to be effective for similar compounds.[1]

2. Dissolution:

  • Place the crude product in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

5. Drying:

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purification Parameters for a Related Compound (4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline)

Purification MethodDetailsReference
CrystallizationEthanol/water (7:3) at -20°C[1]
Column ChromatographySilica gel with hexane/ethyl acetate (8:2)[1]

Note: These parameters for a related fluoro-analog provide a good starting point for the purification of this compound, but may require optimization.

Visualizations

Diagram 1: General Troubleshooting Workflow for Quinoline Synthesis

G Troubleshooting Workflow for Quinoline Synthesis start Synthesis of this compound reaction_issue Reaction Issue? start->reaction_issue purification_issue Purification Issue? reaction_issue->purification_issue No vigorous Vigorous Reaction reaction_issue->vigorous Yes tar Tar Formation reaction_issue->tar Yes low_yield Low Yield reaction_issue->low_yield Yes end_product Pure Product purification_issue->end_product No impure_product Impure Product (TLC) purification_issue->impure_product Yes add_moderator Add Moderator (FeSO4) Control Reagent Addition vigorous->add_moderator control_temp Control Temperature Use Moderator tar->control_temp optimize_conditions Optimize Reaction Time/Temp low_yield->optimize_conditions column_chrom Column Chromatography impure_product->column_chrom recrystallization Recrystallization impure_product->recrystallization add_moderator->purification_issue control_temp->purification_issue optimize_conditions->purification_issue purify Proceed to Purification column_chrom->end_product recrystallization->end_product

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues in quinoline synthesis.

Diagram 2: Byproduct Removal Strategy

G Byproduct Removal Strategy crude_product Crude this compound impurities Potential Impurities: - Unreacted Starting Materials - Dehalogenated Byproduct - Tar/Polymers crude_product->impurities purification_step Purification Method crude_product->purification_step column_chrom Column Chromatography (Hexane/Ethyl Acetate) purification_step->column_chrom Good Separation on TLC recrystallization Recrystallization (e.g., Ethanol/Water) purification_step->recrystallization Solid Product pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product

Caption: A diagram outlining the strategy for removing potential byproducts from the crude product.

References

Challenges in Suzuki coupling with electron-deficient 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 4-Bromo-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aryl-8-(trifluoromethyl)quinolines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of the electron-deficient this compound. The electron-withdrawing nature of both the quinoline ring and the trifluoromethyl group presents unique challenges to this palladium-catalyzed cross-coupling reaction.

Problem 1: Low to No Product Yield

Low or no yield is a primary challenge, often stemming from the reduced reactivity of the electron-deficient aryl bromide.

Potential CauseRecommended Actions
Suboptimal Catalyst System The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Action: Screen a panel of catalysts and ligands. Electron-rich and sterically hindered phosphine ligands, such as Buchwald (e.g., SPhos, XPhos) and Fu's ligands (e.g., P(t-Bu)₃), are often effective in promoting the oxidative addition step.[2] Pre-formed palladium catalysts or palladacycles can also offer improved activity.
Ineffective Base The base is crucial for the transmetalation step. Weaker bases may not be sufficient to activate the boronic acid or facilitate the catalytic cycle efficiently. Action: Employ stronger bases such as K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.[3]
Inappropriate Solvent The solvent system must solubilize all reaction components and be compatible with the catalyst system. Action: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are generally effective.[4][5] A screening of different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) may be necessary to find the optimal conditions.[3]
Low Reaction Temperature Due to the deactivated nature of the substrate, higher temperatures may be required to drive the reaction to completion. Action: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for potential decomposition.[6]
Catalyst Inhibition The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a known issue with nitrogen-containing heterocycles. Action: The use of sterically hindered ligands can often mitigate this issue by preventing the quinoline nitrogen from strongly binding to the palladium.
Problem 2: Significant Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired 4-aryl-8-(trifluoromethyl)quinoline.

Side ProductPotential Cause & Mitigation
Protodeborylation of Boronic Acid This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4] Mitigation: Use a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[6] Ensure the reaction is thoroughly degassed, as oxygen can promote this side reaction. Using anhydrous conditions where appropriate can also be beneficial.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often favored when the cross-coupling reaction is slow. Mitigation: Ensure the reaction is properly degassed.[6] The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling.
Dehalogenation of Starting Material The bromine atom on the quinoline is replaced by a hydrogen atom, resulting in the formation of 8-(trifluoromethyl)quinoline. Mitigation: This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if the protocol allows) may reduce this side reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary challenge arises from the electronic properties of the substrate. The quinoline ring itself is electron-deficient, and the presence of a strong electron-withdrawing trifluoromethyl group at the 8-position further deactivates the C-Br bond at the 4-position towards oxidative addition, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle.[4]

Q2: Should I use a boronic acid or a boronic ester?

While boronic acids are more reactive, they are also more prone to side reactions like protodeborylation and homocoupling.[4] For challenging couplings, using a more stable boronic ester, such as a pinacol ester, is often advantageous as it allows for a slow, controlled release of the boronic acid in situ, minimizing side reactions.[6]

Q3: What is the best palladium catalyst to use?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for electron-deficient aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are generally more effective than traditional catalysts like Pd(PPh₃)₄. Recommended starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or RuPhos.

Q4: How critical is degassing the reaction mixture?

Degassing is extremely critical. Oxygen can lead to the oxidation of the phosphine ligands and the formation of inactive palladium species. It can also promote the homocoupling of the boronic acid.[6] Thoroughly degassing the solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles is essential for reproducible and high-yielding reactions.

Q5: Can I use microwave heating for this reaction?

Yes, microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, especially for challenging substrates. It allows for rapid heating to high temperatures, which can overcome the activation energy barrier for the oxidative addition step. Optimization of reaction time and temperature is necessary when using microwave conditions.

Data Presentation

The following tables provide representative data for Suzuki coupling reactions of bromoquinolines with various boronic acids, illustrating the impact of different catalysts, ligands, and bases on the reaction outcome. While not specific to this compound, this data serves as a valuable guide for reaction optimization.

Table 1: Comparison of Catalyst and Ligand Systems for the Coupling of a Bromoquinoline with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10045
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF10058
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
PdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O9078
Pd(OAc)₂ (2)XPhos (4)K₃PO₄2-MeTHF8092

Table 2: Effect of Base on the Suzuki Coupling of a Bromoquinoline

Catalyst/LigandBase (2 equiv.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃/SPhosNa₂CO₃Dioxane/H₂O10065
Pd₂(dba)₃/SPhosK₂CO₃Dioxane/H₂O10072
Pd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10088
Pd₂(dba)₃/SPhosCs₂CO₃Dioxane/H₂O10091

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization of the parameters is highly recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid or ester, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction and a logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln Active Catalyst B Ar-Pd(II)L2-X Oxidative Adduct A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' Transmetalation Complex B->C Transmetalation (Ar'-B(OR)2 + Base) C->A Reductive Elimination D Ar-Ar' Coupled Product C->D Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield cat_lig Screen Catalyst & Ligand start->cat_lig base Optimize Base cat_lig->base No Improvement success Problem Solved cat_lig->success Improved Yield solvent Screen Solvents base->solvent No Improvement base->success Improved Yield temp Increase Temperature solvent->temp No Improvement solvent->success Improved Yield boron Use Boronic Ester temp->boron No Improvement temp->success Improved Yield boron->success Improved Yield

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Improving the stability of 4-Bromo-8-(trifluoromethyl)quinoline in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-8-(trifluoromethyl)quinoline, focusing on its stability in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound shows signs of degradation (e.g., color change, new spots on TLC, new peaks in HPLC) after exposure to acidic conditions. What is the likely cause?

A1: this compound can be susceptible to degradation in acidic conditions, particularly in the presence of nucleophiles like water. The most probable degradation pathway is an acid-promoted nucleophilic aromatic substitution (SNAr), leading to the hydrolysis of the bromo group.

The degradation process is hypothesized to proceed as follows:

  • Protonation: The basic nitrogen atom of the quinoline ring is protonated by the acid, forming a quinolinium ion.

  • Activation: This protonation, combined with the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group, makes the quinoline ring highly electron-deficient. This activates the carbon atom at the 4-position (C4) for nucleophilic attack.

  • Nucleophilic Attack: A nucleophile present in the medium, most commonly water, attacks the C4 position.

  • Substitution: The bromo substituent is subsequently displaced, leading to the formation of 4-hydroxy-8-(trifluoromethyl)quinoline as the primary degradation product.

Q2: What are the expected degradation products of this compound in aqueous acidic media?

A2: The primary degradation product is expected to be 4-hydroxy-8-(trifluoromethyl)quinoline . This resulting hydroxypyridine derivative may exist in equilibrium with its tautomeric form, a quinolone. This transformation results in a significant change in the compound's polarity, which is readily observable by analytical techniques like HPLC and TLC. The trifluoromethyl group itself is highly robust and is not expected to degrade under typical acidic conditions.

Q3: At what pH range does degradation become significant?

Q4: How can I minimize the degradation of this compound during my experiments?

A4: Several strategies can be employed to enhance stability:

  • pH Control: Maintain the pH as close to neutral as possible. If an acidic catalyst is required, use the mildest possible acid and the lowest effective concentration.

  • Solvent Choice: Whenever possible, use aprotic, non-aqueous solvents to minimize the presence of water, which acts as the nucleophile for hydrolysis.

  • Temperature Management: Perform reactions at the lowest feasible temperature. Degradation reactions, like most chemical reactions, are accelerated at higher temperatures.

  • Minimize Exposure Time: Reduce the duration of the compound's exposure to acidic conditions. Quench the reaction and neutralize the acid as promptly as possible during the workup.

  • Inert Atmosphere: While the primary degradation pathway is hydrolysis, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, especially if trace metal impurities are present.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Appearance of a new, more polar peak in reverse-phase HPLC analysis. Acid-catalyzed hydrolysis to 4-hydroxy-8-(trifluoromethyl)quinoline.1. Confirm the identity of the new peak using LC-MS. The expected mass would correspond to the replacement of Br (79/81 Da) with OH (17 Da). 2. Implement stabilization strategies such as reducing temperature, using aprotic solvents, or minimizing exposure time to acid.
Reaction mixture turns yellow or develops color upon acidification. Formation of the protonated quinolinium species or colored degradation products.1. Monitor the reaction using UV-Vis spectroscopy to observe any changes in the absorption spectrum. 2. This is often an indicator of the initial protonation step and may precede significant degradation. Analyze a sample by HPLC to quantify the extent of degradation.
Low yield or recovery of starting material after acidic workup. Significant degradation of the starting material during the workup procedure.1. Minimize the time the compound is in the acidic aqueous phase. 2. Keep the extraction funnels and solutions cold (e.g., using an ice bath). 3. Consider alternative, non-acidic workup procedures if the chemistry allows.
Inconsistent reaction outcomes in different batches. Variable amounts of water in reagents or solvents leading to inconsistent rates of hydrolysis.1. Use anhydrous solvents and reagents. 2. Standardize the workup protocol to ensure consistent exposure to acidic and aqueous conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a typical forced degradation study to assess the stability of this compound in acidic conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution into three separate vials.

    • Add 1 mL of 0.1 M HCl to the first vial.

    • Add 1 mL of 1 M HCl to the second vial.

    • Add 1 mL of water to the third vial (control).

  • Incubation:

    • Gently mix the contents of each vial.

    • Incubate the vials at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M NaOH).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • Identify and quantify any major degradation products.

Stress Condition Temperature Time Expected Outcome
0.1 M HCl (aqueous)50 °C24 hMinor to moderate degradation
1 M HCl (aqueous)50 °C24 hModerate to significant degradation
Water (Control)50 °C24 hNo significant degradation
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential primary degradant, 4-hydroxy-8-(trifluoromethyl)quinoline.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Elution 4-hydroxy-8-(trifluoromethyl)quinoline (more polar) will elute earlier than this compound (less polar).

Visualizations

cluster_pathway Hypothesized Degradation Pathway in Aqueous Acid A This compound B Protonated Quinolinium Ion A->B + H+ C Meisenheimer-like Intermediate B->C + H2O (Nucleophilic Attack) D 4-Hydroxy-8-(trifluoromethyl)quinoline (Degradation Product) C->D - HBr

Caption: Hypothesized acid-catalyzed hydrolysis of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Degradation start Degradation Observed? acid_present Is strong acid (pH < 4) present in the system? start->acid_present Yes no_issue No action needed. start->no_issue No water_present Is water or another nucleophile present? acid_present->water_present Yes high_temp Is temperature elevated (> 40°C)? acid_present->high_temp No water_present->high_temp No hydrolysis Likely Cause: Acid-catalyzed hydrolysis. Action: See Stabilization Strategies. water_present->hydrolysis Yes high_temp->hydrolysis Yes other_cause Cause may be oxidative or photolytic. Investigate other stress factors. high_temp->other_cause No

Caption: Decision tree for troubleshooting degradation of the target compound.

cluster_strategies Key Strategies for Improving Stability center Improved Stability of This compound ph pH Control (Maintain pH > 4) ph->center temp Temperature Control (Use lowest effective temp.) temp->center solvent Solvent Choice (Use aprotic/anhydrous solvents) solvent->center time Minimize Exposure Time (Prompt workup/neutralization) time->center

Caption: Core strategies to enhance the stability of the compound in acidic media.

Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-8-(trifluoromethyl)quinoline in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-Bromo-8-(trifluoromethyl)quinoline in aqueous media. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key solubility enhancement techniques.

Physicochemical Properties of this compound

PropertyPredicted ValueSource/MethodImplication for Aqueous Solubility
pKa 1.99ChemicalizeThe compound is a very weak base. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. Significant protonation and solubility increase would only occur in highly acidic conditions (pH < 2).
logP 3.90ChemicalizeThe positive and relatively high logP value indicates that the compound is lipophilic ("fat-loving") and will have a strong preference for non-polar environments over water, leading to poor aqueous solubility.
logS -4.34ChemicalizeThis predicts a very low intrinsic aqueous solubility of approximately 4.57 x 10⁻⁵ mol/L, which corresponds to about 0.0126 mg/mL.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The poor aqueous solubility of this compound stems from its molecular structure. The quinoline core is an aromatic and largely non-polar entity. The presence of a bromine atom and a trifluoromethyl group further increases its lipophilicity (fat-solubility), as indicated by a high predicted logP value. This molecular structure prefers non-polar environments and has limited ability to form favorable interactions with polar water molecules.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The drastic change in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous buffer causes the compound to exceed its solubility limit and precipitate. Here are some initial troubleshooting steps:

  • Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Use a co-solvent in the final solution: Incorporating a small percentage of a water-miscible organic solvent in your final aqueous buffer can increase the compound's solubility.

  • Adjust the pH of the buffer: For ionizable compounds, altering the pH can significantly impact solubility.

Q3: How do I choose the best method to improve the solubility of my compound?

A3: The choice of method depends on several factors, including the required concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and the physicochemical properties of the compound. A logical approach to selecting a suitable method is outlined in the diagram below.

G start Initial Solubility Issue check_pka Is the compound ionizable? (Check pKa) start->check_pka ph_adjust pH Adjustment check_pka->ph_adjust Yes (pKa ~2) Consider for highly acidic media cosolvency Co-solvency check_pka->cosolvency No / For in vitro studies cyclodextrin Cyclodextrin Complexation check_pka->cyclodextrin No / For in vivo & in vitro solid_dispersion Solid Dispersion check_pka->solid_dispersion No / For solid formulations outcome Improved Solubility ph_adjust->outcome surfactants Use of Surfactants cosolvency->surfactants If co-solvents alone are insufficient cosolvency->outcome cyclodextrin->outcome solid_dispersion->outcome surfactants->outcome

Caption: Decision tree for selecting a solubility enhancement method. (Within 100 characters)

Troubleshooting Guides

This section provides solutions to specific problems you might encounter.

Issue 1: My compound precipitates from the aqueous buffer over time, even at a low concentration.

  • Possible Cause: The compound may be slowly crystallizing out of a supersaturated solution.

  • Solution Workflow:

G start Precipitation over time add_cosolvent Increase co-solvent concentration (e.g., from 1% to 5% DMSO or ethanol) start->add_cosolvent use_cyclodextrin Incorporate a cyclodextrin (e.g., HP-β-CD) start->use_cyclodextrin use_surfactant Add a non-ionic surfactant (e.g., Tween 80 at 0.1-0.5%) start->use_surfactant end Stable Solution add_cosolvent->end use_cyclodextrin->end use_surfactant->end

Caption: Troubleshooting workflow for delayed precipitation. (Within 100 characters)

Issue 2: Adjusting the pH to acidic conditions did not significantly improve solubility.

  • Possible Cause: Based on the predicted pKa of ~1.99, significant protonation and a corresponding increase in solubility will only occur at very low pH values (pH < 2). Buffers in the physiological range (pH 4-8) will have a negligible effect.

  • Solutions:

    • Verify the pKa: If possible, experimentally determine the pKa of your compound.

    • Re-evaluate the strategy: pH adjustment is likely not a viable primary strategy for this compound in most biological assays. Focus on other methods like co-solvency or cyclodextrin complexation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination (Shake-Flask Method)

This protocol determines the solubility of a compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10.

  • HPLC-grade water, acetonitrile, and methanol.

  • Validated HPLC method for quantification.

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: Withdraw an aliquot and filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration using a validated HPLC method.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.

Protocol 2: Co-solvency for Solubility Enhancement

This protocol uses a water-miscible organic solvent to increase aqueous solubility.

Materials:

  • This compound

  • Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 1%, 5%, 10%, 20% v/v co-solvent in buffer).

  • Dilute the stock solution into each co-solvent/buffer mixture to the desired final concentration, adding the stock solution dropwise while vortexing.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Determine the lowest concentration of co-solvent that maintains the compound in solution.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

This protocol uses cyclodextrins to form inclusion complexes and enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 5, 10, 20, 40 mg/mL).

  • Add an excess amount of solid this compound to each HP-β-CD solution.

  • Equilibrate the suspensions by shaking at a constant temperature for 48-72 hours.

  • Separate undissolved compound by centrifugation or filtration (0.22 µm filter).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC method.

  • Construct a phase solubility diagram by plotting the concentration of the dissolved compound against the concentration of HP-β-CD.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of solubility enhancement by cyclodextrin complexation.

G cluster_0 Mechanism of Cyclodextrin Complexation compound Poorly Soluble Compound (this compound) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex Host-Guest Interaction water Aqueous Medium water->complex Dissolution

Caption: Mechanism of solubility enhancement by cyclodextrin complexation. (Within 100 characters)

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-8-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-8-(trifluoromethyl)quinoline and 4-Chloro-8-(trifluoromethyl)quinoline. These compounds are valuable building blocks in medicinal chemistry and materials science, notable for their trifluoromethyl-substituted quinoline core. The choice between a bromo or chloro substituent at the 4-position is a critical decision in synthesis design, profoundly impacting reaction conditions, catalyst choice, and overall efficiency. This document aims to provide an objective comparison supported by established chemical principles and experimental data to aid in the selection of the appropriate substrate for various chemical transformations.

The key difference in reactivity stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, making the bromo-derivative generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr), the more electronegative chlorine atom can better stabilize the intermediate Meisenheimer complex, although leaving group ability also plays a crucial role. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 8-position significantly influences the electron density of the quinoline ring, activating the 4-position towards nucleophilic attack.

Quantitative Data Summary

The following tables summarize the expected and observed reactivity of the two compounds in key synthetic transformations. Data is compiled from general principles of organic chemistry and specific examples involving similar substrates.

Table 1: Nucleophilic Aromatic Substitution (SNAr)
SubstrateNucleophileTypical ConditionsReactivity ComparisonYield
4-Chloro-8-(trifluoromethyl)quinolineAmines, AlkoxidesHeat (e.g., 80-130 °C), Polar SolventGenerally high reactivity due to the electron-withdrawing -CF3 group. The C-Cl bond is strong, but the rate-determining step (nucleophilic attack) is facilitated.[1][2]Good to Excellent
This compoundAmines, AlkoxidesHeat, Polar SolventAlso highly reactive. The weaker C-Br bond can facilitate leaving group departure. Reactivity is often comparable to or slightly higher than the chloro-analogue, depending on the nucleophile and specific conditions.Good to Excellent
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
SubstrateCoupling PartnerTypical ConditionsReactivity ComparisonYield
4-Chloro-8-(trifluoromethyl)quinolineArylboronic acidsPd catalyst (e.g., Pd(dppf)Cl2), bulky phosphine ligands, strong base, high temp. (e.g., >100 °C)Significantly less reactive than the bromo-analogue.[3] Requires more specialized, electron-rich ligands and often higher catalyst loading and temperature to achieve good conversion.[4]Moderate to Good
This compoundArylboronic acidsPd catalyst (e.g., Pd(PPh3)4), standard ligands (e.g., PPh3), milder base, lower temp. (e.g., RT to 90 °C)Highly reactive.[5] The C-Br bond undergoes oxidative addition to Pd(0) much more readily. This is the preferred substrate for milder, more efficient couplings.[6]Good to Excellent
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination
SubstrateCoupling PartnerTypical ConditionsReactivity ComparisonYield
4-Chloro-8-(trifluoromethyl)quinolinePrimary/Secondary AminesPd precatalyst, specialized bulky ligands (e.g., BrettPhos), strong base (e.g., NaOtBu), high temp.Challenging substrate. Requires state-of-the-art catalyst systems designed for aryl chlorides.[7]Moderate to Good
This compoundPrimary/Secondary AminesPd precatalyst, standard to bulky ligands, strong base, moderate temp.The preferred substrate for Buchwald-Hartwig amination.[8] Reacts under a broader range of conditions with higher efficiency compared to the chloro-derivative.[9]Good to Excellent
Table 4: Copper/Palladium-Catalyzed Sonogashira Coupling
SubstrateCoupling PartnerTypical ConditionsReactivity ComparisonYield
4-Chloro-8-(trifluoromethyl)quinolineTerminal AlkynesPd/Cu catalyst, specialized ligands, high temp., often requires forcing conditions.Very low reactivity. Aryl chlorides are generally poor substrates for Sonogashira coupling and often fail to react under standard conditions.[10][11]Poor to Moderate
This compoundTerminal AlkynesPd/Cu catalyst (e.g., Pd(PPh3)2Cl2/CuI), amine base, mild temp. (e.g., RT to 60 °C)Highly reactive and efficient. The reactivity order for halides in Sonogashira coupling is I > Br >> Cl.[10]Good to Excellent

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene/H2O, DMF/H2O, or 1,4-Dioxane/H2O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the deoxygenated solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (e.g., 90 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J Characterize

Caption: Generalized experimental workflow for cross-coupling reactions.

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar L₂Pd(II)(Ar)(Ar') Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product_out Ar-Ar' (Product) RedElim->Product_out ArX_in Ar-X (4-Haloquinoline) ArX_in->OxAdd ArB_in Ar'-B(OH)₂ ArB_in->Trans Base_in Base (e.g., K₂CO₃) Base_in->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendation

The reactivity of 4-halo-8-(trifluoromethyl)quinolines is dictated primarily by the identity of the halogen in palladium-catalyzed cross-coupling reactions.

  • This compound is the superior substrate for Suzuki, Buchwald-Hartwig, and Sonogashira couplings . Its greater reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader substrate scope. It is the recommended choice for complex molecule synthesis where efficiency and reliability are paramount.

  • 4-Chloro-8-(trifluoromethyl)quinoline , while more challenging to activate, can be a viable and more cost-effective alternative. However, its use in cross-coupling reactions necessitates specialized and often expensive catalyst systems, higher temperatures, and rigorous optimization.[3] Its reactivity in nucleophilic aromatic substitution is high and comparable to the bromo-analogue, making it a suitable choice for these transformations.[1][2]

For drug development professionals and researchers, the choice is clear: for versatile and efficient C-C and C-N bond formation via cross-coupling, the bromo-derivative is the more strategic starting material. The chloro-derivative should be considered when SNAr is the desired transformation or when developing processes where the higher activation barrier of the C-Cl bond can be overcome economically.

References

A Comparative Analysis of the Biological Activities of Bromo- and Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] The introduction of halogen substituents, particularly bromine and chlorine, onto the quinoline ring is a common strategy to modulate the physicochemical properties and biological efficacy of these molecules.[2] This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted quinolines, supported by experimental data, to inform research and the development of novel therapeutics.

Anticancer Activity

Bromo- and chloro-substituted quinolines have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4] The nature and position of the halogen atom play a critical role in determining the cytotoxic potency of these compounds against various cancer cell lines.

Quantitative Comparison of In Vitro Anticancer Activity

The antiproliferative activities of various bromo- and chloro-substituted quinoline derivatives have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values, providing a quantitative measure of their efficacy.

Table 1: Anticancer Activity of Bromo-Substituted Quinolines

CompoundSubstitutionCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
6-Bromo-5-nitroquinoline6-Bromo, 5-NitroHT29 (Colon)> 75 µg/mL[3]
C6 (Glioblastoma)30 µg/mL[3]
HeLa (Cervical)10 µg/mL*[3]
5,7-Dibromo-8-methoxyquinoline5,7-Dibromo, 8-MethoxyHT29 (Colon)10.99[5]
C6 (Glioblastoma)11.75[5]
HeLa (Cervical)13.91[5]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid3-Bromo (on phenyl), 6-ChloroHeLa (Cervical)Potent Inhibitor [6]
K-562 (Leukemia)Inactive[6]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one3-Bromo, 6-NitroK-562 (Leukemia)Potent Inhibitor[6]

*Note: Values were reported in µg/mL and are presented here as reported in the source. Conversion to µM requires molecular weight. **Note: The source describes the compound as a potent inhibitor with high DNA interaction energy but does not provide a specific IC₅₀/GI₅₀ value in the abstract.[6]

Table 2: Anticancer Activity of Chloro-Substituted Quinolines

CompoundSubstitutionCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
4-Amino-7-chloroquinoline derivative7-Chloro, 4-Amino-Sensitizes cells to Akt inhibitors[4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid6-ChloroK-562 (Leukemia)Potent Inhibitor*[6]
6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid6-ChloroHeLa (Cervical)Minimum Response[6]
6-Chloro-derivatives of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile6-ChloroMCF-7, HCT 116, HepG-2, A549Most active among tested analogues[7]

*Note: The source describes the compound as a potent inhibitor but does not provide a specific IC₅₀/GI₅₀ value in the abstract.[6]

Generally, the specific substitution pattern, in addition to the halogen, profoundly influences the anticancer activity. For instance, studies have shown that 6,8-dibromo substitution can lead to significant antiproliferative activity.[8] In some series, chloro-substituted analogues were found to be the most active.[7]

Antimicrobial Activity

Halogenated quinolines are recognized for their potent antibacterial and antifungal properties, particularly against drug-resistant strains.[9][10] They are effective in eradicating both planktonic (free-floating) cells and resilient bacterial biofilms.[11][12]

Quantitative Comparison of In Vitro Antimicrobial Activity

The efficacy of bromo- and chloro-substituted quinolines is typically quantified by the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Table 3: Antibacterial and Biofilm Eradication Activity

Compound Class/DerivativeHalogenTarget OrganismMIC (µM)MBEC (µM)Reference
Halogenated Quinolines (General)Bromo, ChloroMRSA, MRSE, VRE0.10 - 0.781.0 - 125[9][11][12]
HQ 2 (a specific bromo-quinoline)BromoMRSE 359840.592.35[10]
5-Chloro-8-hydroxyquinoline derivativesChloroGram-positive & Gram-negative bacteria0.125 - 8-[13][14]
8-Chloro-quinolonesChloroVarious bacteriaEvaluated-[15]
2-Chloroquinoline derivativesChloroVarious bacteria and fungiModerate to good activity-[16]

The data indicates that both bromo- and chloro-substituted quinolines possess potent antibacterial and biofilm-eradicating capabilities. Specific bromo-quinoline analogues have demonstrated enhanced activity against certain pathogens like Methicillin-resistant Staphylococcus epidermidis (MRSE).[10] Similarly, various 5-chloro and 8-chloro quinoline derivatives have shown broad-spectrum antibacterial effects.[13][14][15]

Enzymatic Inhibition

The mechanism of action for many biologically active quinolines involves the inhibition of key enzymes. The nature of the halogen substituent can influence the binding affinity and inhibitory potency of the compound.

  • Haem Polymerase: Chloroquine, a well-known chloro-substituted quinoline, is known to inhibit haem polymerase in malaria parasites.[17] This inhibition prevents the detoxification of heme, leading to parasite death.[17]

  • Cytochrome P450: Chloroquine has been shown to selectively inhibit the activity of CYP2D6, a crucial drug-metabolizing enzyme, suggesting a potential for drug-drug interactions.[18]

  • DNA Interacting Enzymes: Quinoline-based compounds can inhibit a variety of enzymes that act on DNA, such as DNA methyltransferases and polymerases, often through mechanisms like DNA intercalation.[19]

  • Kinase Inhibition: 3-Bromoquinoline is a valuable intermediate for synthesizing kinase inhibitors, which are critical in cancer therapy.[20]

  • Bacterial Topoisomerases: A primary mechanism for haloquinolines, particularly fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, which disrupts DNA replication.[2]

While specific comparative IC₅₀ values for bromo- vs. chloro-quinolines against the same enzyme are not abundant in the reviewed literature, the principle that halogenation is key to the inhibitory activity of the quinoline scaffold is well-established.

Experimental Protocols & Methodologies

The data presented in this guide is derived from established in vitro assays. Detailed methodologies are crucial for the reproducibility and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo- or chloro-substituted quinolines) and incubated for a specified period, typically 48-72 hours.[4]

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., MRSA).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.

Enzymatic Inhibition: Kinase Assay (Luminescence-Based)

This protocol describes a general method to determine the inhibitory activity of compounds against a specific kinase, such as EGFR.[20]

  • Reaction Setup: The kinase reaction is initiated by adding the kinase, a specific substrate (e.g., a peptide), and ATP to the wells of a microplate. Test compounds at various concentrations are included.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed, during which ATP is converted to ADP.[20]

  • Detection: A kinase detection reagent is added. This reagent stops the enzymatic reaction and contains enzymes that convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light.[20]

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[20]

  • IC₅₀ Calculation: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value is determined from the resulting dose-response curve.[20]

Visualized Workflows and Mechanisms

Diagrams created using the DOT language help visualize complex processes and relationships in drug discovery and evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis synthesis Synthesis of Bromo/Chloro Quinolines purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assays (MTT, SRB) purification->anticancer antimicrobial Antimicrobial Assays (MIC, MBEC) purification->antimicrobial enzyme Enzyme Inhibition Assays (Kinase, Protease) purification->enzyme analysis IC50 / GI50 / MIC Determination anticancer->analysis antimicrobial->analysis enzyme->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead lead sar->lead Lead Compound Identification

Caption: General workflow for the discovery and evaluation of substituted quinolines.

G cluster_0 Bacterial Cell dna_gyrase DNA Gyrase / Topoisomerase IV supercoiled_dna Negatively Supercoiled DNA (Replication-ready) dna_gyrase->supercoiled_dna Introduces supercoils replication DNA Replication & Cell Division X dna_gyrase->X relaxed_dna Relaxed Circular DNA relaxed_dna->dna_gyrase Binds supercoiled_dna->replication haloquinoline Haloquinoline (Bromo- or Chloro-) haloquinoline->dna_gyrase Inhibits X->replication Blocked

Caption: Inhibition of bacterial DNA gyrase by haloquinolines.[2]

Conclusion

Both bromo- and chloro-substituted quinolines are versatile scaffolds that exhibit potent anticancer and antimicrobial activities. The choice between a bromo or chloro substituent is context-dependent, with the specific position and overall molecular structure dictating the ultimate biological profile. While chloro-substituted quinolines are historically prominent in drugs like chloroquine, recent studies highlight that bromo-substituted analogues can offer enhanced or differential activity against specific targets, such as MRSE biofilms.[10] Future research should focus on direct, systematic comparisons of bromo- and chloro-analogues within the same molecular series to further elucidate the specific contributions of each halogen to the mechanism of action and overall efficacy.

References

Cytotoxicity of 4-Bromo-8-(trifluoromethyl)quinoline: A Comparative Analysis with Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the cytotoxic potential of 4-Bromo-8-(trifluoromethyl)quinoline against other quinoline derivatives. Due to the absence of direct comparative studies on this compound in the available scientific literature, this guide synthesizes data from various cytotoxic quinoline analogues to infer its potential activity. The inclusion of both a bromine atom and a trifluoromethyl group on the quinoline ring suggests a likelihood of potent cytotoxic effects, as halogenation and the presence of trifluoromethyl groups are known to enhance the anticancer activity of many quinoline compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various brominated and trifluoromethyl-substituted quinoline derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, offers a comparative landscape to estimate the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Brominated Quinolines
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Glioma), HeLa (Cervical), HT29 (Colon)Potent InhibitionNot SpecifiedNot Specified
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6-Bromo quinazoline derivative 8aMCF-7 (Breast)15.85 ± 3.32ErlotinibNot Specified
6-Bromo quinazoline derivative 8aSW480 (Colon)17.85 ± 0.92ErlotinibNot Specified
Trifluoromethyl-Substituted Quinolines
2,8-bis(trifluoromethyl)-4-substituted quinoline (5a)HL-60 (Leukemia)19.88 ± 5.35 µg/mLEtoposideNot Specified
2,8-bis(trifluoromethyl)-4-substituted quinoline (5a)U937 (Lymphoma)43.95 ± 8.53 µg/mLEtoposideNot Specified
5-Bromo-3-methyl-9-(p-tolyl)-7-(4-(trifluoromethyl)phenyl)-3H-pyrazolo[4,3-f]quinolineNUGC-3 (Gastric)< 30% cell proliferation at 30 µMDoxorubicinNot Specified

Experimental Protocols

The evaluation of the cytotoxic activity of quinoline derivatives predominantly involves the use of cell-based assays that measure cell viability, membrane integrity, and apoptosis. Detailed methodologies for these key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The existing medium is removed from the wells and replaced with 100 µL of the compound dilutions.[2] Vehicle controls (e.g., DMSO) and no-treatment controls are included.[2]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following the treatment period, 10-20 µL of a 5 mg/mL MTT solution is added to each well.[1]

  • Incubation with MTT: The plate is incubated for an additional 2-4 hours, during which viable cells metabolize MTT into formazan crystals.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against compound concentration.[2]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[5] The assay measures LDH activity in the culture supernatant through a coupled enzymatic reaction that results in the formation of a colored product.[6]

Protocol:

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the quinoline derivatives as described for the MTT assay.[5]

  • Controls: The following controls are included in triplicate: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium without cells).[2]

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.[5]

  • LDH Reaction: An LDH reaction mixture, containing the necessary substrates, is added to each well containing the supernatant.[5]

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light.[5]

  • Stop Reaction: A stop solution is added to each well to terminate the reaction.[5]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cytotoxicity is calculated based on the absorbance readings of the treated samples relative to the spontaneous and maximum LDH release controls.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.[7]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol:

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the quinoline derivatives for the desired time.[2]

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin.[7]

  • Washing: The cells are washed twice with cold PBS.[2]

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to 100 µL of the cell suspension.[2]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[2]

  • Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.[2]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (Allow attachment) cell_seeding->overnight_incubation compound_prep Prepare Serial Dilutions of Quinoline Derivatives treatment Treat Cells with Compounds (24, 48, or 72 hours) overnight_incubation->treatment compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometer/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Value Determination data_acquisition->ic50_determination

Caption: Workflow for in vitro cytotoxicity assessment of quinoline derivatives.

Plausible Signaling Pathway for Quinoline-Induced Apoptosis

G quinoline Quinoline Derivative ros ↑ Reactive Oxygen Species (ROS) quinoline->ros bcl2 Bcl-2 quinoline->bcl2 Inhibition mito Mitochondrial Dysfunction ros->mito bax Bax mito->bax Activation cyto_c Cytochrome c Release mito->cyto_c bax->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for quinoline-induced apoptosis.

References

Unlocking Anticancer Potential: A Comparative Guide to Novel 4-Bromo-8-(trifluoromethyl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the burgeoning field of quinoline-based anticancer agents, this guide offers a comparative look at the in-vitro activity of novel 4-Bromo-8-(trifluoromethyl)quinoline analogs and related derivatives. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to accelerate research and development in this promising area of oncology.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among these, derivatives bearing halogen and trifluoromethyl substitutions have garnered significant attention for their potent anticancer properties.[4][5] This guide focuses on the anticancer activity of this compound analogs, synthesizing available data to provide a comparative overview for researchers. While direct comparative studies on a unified series of these specific analogs are limited, this document compiles and analyzes data from structurally related brominated and trifluoromethylated quinoline derivatives to elucidate structure-activity relationships and potential mechanisms of action.

Comparative Anticancer Activity

The in-vitro cytotoxic effects of various quinoline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the IC50 values for selected brominated and trifluoromethylquinoline derivatives from recent studies.

Table 1: Anticancer Activity of Brominated Quinoline Derivatives
Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (rat glioblastoma)15.45-FU240.8[5]
HeLa (human cervical cancer)26.45-FU258.3[5]
HT29 (human colorectal adenocarcinoma)15.05-FU248.5[5]
Compound 17 (6,8-dibromo-5-nitroquinoline)C650.05-FU240.8[5]
HeLa24.15-FU258.3[5]
HT2926.25-FU248.5[5]

Note: 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.

Table 2: Anticancer Activity of Trifluoromethylquinoline Derivatives
Compound ID/NameCancer Cell LineIC50 (nM)Reference CompoundReference IC50 (nM)Source
Compound 5aLNCaP (human prostate cancer)38.2 ± 2.1Doxorubicin45.6 ± 3.5[4]
A549 (human lung cancer)45.3 ± 2.8Doxorubicin51.2 ± 4.1[4]
MCF-7 (human breast cancer)51.7 ± 3.4Doxorubicin58.9 ± 4.6[4]
HCT116 (human colon cancer)41.5 ± 2.5Doxorubicin49.3 ± 3.8[4]
Compound 5mLNCaP29.8 ± 1.9Doxorubicin45.6 ± 3.5[4]
A54936.4 ± 2.2Doxorubicin51.2 ± 4.1[4]
MCF-742.1 ± 2.7Doxorubicin58.9 ± 4.6[4]
HCT11633.6 ± 2.1Doxorubicin49.3 ± 3.8[4]
Compound 5oLNCaP25.4 ± 1.6Doxorubicin45.6 ± 3.5[4]
A54931.8 ± 2.0Doxorubicin51.2 ± 4.1[4]
MCF-738.5 ± 2.4Doxorubicin58.9 ± 4.6[4]
HCT11628.9 ± 1.8Doxorubicin49.3 ± 3.8[4]
Compound 6bLNCaP18.7 ± 1.2Doxorubicin45.6 ± 3.5[4]
A54924.5 ± 1.5Doxorubicin51.2 ± 4.1[4]
MCF-729.8 ± 1.9Doxorubicin58.9 ± 4.6[4]
HCT11621.3 ± 1.4Doxorubicin49.3 ± 3.8[4]

Note: Doxorubicin is a widely used chemotherapy agent.

Mechanisms of Action

Research into the mechanisms by which these quinoline derivatives exert their anticancer effects has pointed towards several key cellular processes. Notably, apoptosis induction, cell cycle arrest, and inhibition of crucial enzymes involved in cell proliferation and survival are recurrent themes.

Apoptosis Induction

Several studies have demonstrated that brominated and trifluoromethylquinoline derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[4][5] This is a critical mechanism for eliminating malignant cells.

Quinoline Analog Quinoline Analog Cellular Stress Cellular Stress Quinoline Analog->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Trifluoromethylquinoline Analog Trifluoromethylquinoline Analog Inhibition Trifluoromethylquinoline Analog->Inhibition Inhibition->G2 Arrest G2/M Arrest A Seed Cancer Cells in 96-well plate B Treat with Quinoline Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

References

Navigating the Structure-Activity Landscape of Quinolines: A Comparative Look at 4-Bromo-8-(trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and development are constantly seeking to understand how the chemical structure of a compound influences its biological activity. This "structure-activity relationship," or SAR, is a cornerstone of medicinal chemistry, guiding the design of more potent and selective therapeutic agents. Within the vast landscape of pharmacologically active molecules, the quinoline scaffold holds a prominent position due to its presence in a wide array of approved drugs. This guide provides a comparative overview of the SAR of quinoline derivatives, with a specific focus on the emerging class of 4-bromo-8-(trifluoromethyl)quinolines, drawing upon available experimental data to illuminate key structural determinants of their biological effects.

While comprehensive SAR studies on a broad series of 4-bromo-8-(trifluoromethyl)quinoline derivatives are still emerging in the published literature, we can extrapolate key principles from the broader family of quinoline compounds and analyze the impact of the specific substitutions present in this scaffold. The quinoline core, a fusion of a benzene and a pyridine ring, offers multiple positions for chemical modification, each influencing the molecule's physicochemical properties and its interaction with biological targets.

The Influence of Key Substituents

The 4-bromo and 8-trifluoromethyl substitutions on the quinoline ring are critical features that significantly impact the molecule's properties:

  • 4-Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group and a key site for further chemical modification. Its presence can influence the electron distribution of the entire ring system, potentially affecting interactions with target proteins. Furthermore, the bromo group can serve as a synthetic handle for introducing a variety of other functional groups via cross-coupling reactions, allowing for the exploration of a wide range of chemical space and the optimization of biological activity.

  • 8-Trifluoromethyl Group: The trifluoromethyl (-CF3) group at the 8-position is a strong electron-withdrawing group known to enhance several key drug-like properties. It can increase a molecule's metabolic stability by blocking potential sites of metabolism. Additionally, the lipophilic nature of the -CF3 group can improve cell membrane permeability, leading to better bioavailability. Its presence can also modulate the pKa of the quinoline nitrogen, which can be crucial for binding to the active sites of enzymes, such as kinases.

Comparative Biological Activity: Insights from Kinase Inhibition

Many quinoline derivatives have been investigated as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. While specific quantitative data for a series of this compound derivatives is not yet available in a comparative format, we can infer potential SAR trends based on related quinoline kinase inhibitors.

Generally, the SAR of quinoline-based kinase inhibitors reveals that:

  • Substitutions at the 4-position: The nature of the substituent at the 4-position is often critical for potency and selectivity. Large, aromatic groups introduced at this position can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases.

  • Substitutions on the benzenoid ring (positions 5, 6, 7, and 8): Modifications on the benzene portion of the quinoline scaffold are crucial for fine-tuning the compound's properties. Substituents that enhance solubility, modulate electronic properties, or provide additional interaction points with the target can significantly impact activity. The 8-trifluoromethyl group, for instance, is expected to contribute favorably to the overall binding affinity and pharmacokinetic profile.

To illustrate a common mechanism of action for quinoline-based kinase inhibitors, the following diagram depicts a simplified signaling pathway that is often targeted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Quinoline_Inhibitor This compound Derivative (Kinase Inhibitor) Quinoline_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor

Figure 1. Simplified MAPK/ERK signaling pathway often targeted by quinoline-based kinase inhibitors.

Experimental Protocols

To facilitate further research and comparative analysis, the following section details a general synthetic protocol for the preparation of the this compound core structure, which can then be elaborated to generate a library of derivatives for SAR studies.

Synthesis of this compound

This procedure is based on the bromination of 8-(trifluoromethyl)quinolin-4-ol.

Materials:

  • 8-(trifluoromethyl)quinolin-4-ol

  • Phosphorus tribromide (PBr₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a solution of 8-(trifluoromethyl)quinolin-4-ol (1.0 equivalent) in N,N-dimethylformamide, add phosphorus tribromide (1.1 equivalents) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

  • The product can be further purified by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of synthesized derivatives against a specific protein kinase, a common method is a biochemical assay that measures the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase reaction buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter for radioactivity, or specific antibodies for ELISA-based methods)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A control reaction with no inhibitor (or only the solvent) should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting the mixture onto a filter membrane).

  • Quantify the amount of substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the general process of synthesizing and evaluating a library of quinoline derivatives for SAR studies.

Experimental_Workflow Start Starting Material: 8-(trifluoromethyl)quinolin-4-ol Synthesis_Core Synthesis of Core Scaffold: This compound Start->Synthesis_Core Library_Synthesis Library Synthesis: Introduction of diverse substituents at the 4-position (e.g., via Suzuki or Buchwald-Hartwig coupling) Synthesis_Core->Library_Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Library_Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2. General workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the bromo and trifluoromethyl groups provides a unique combination of reactivity for further diversification and favorable physicochemical properties. While detailed comparative data on a series of derivatives is still forthcoming, the established principles of quinoline SAR, particularly in the context of kinase inhibition, provide a strong rationale for the continued exploration of this compound class. Future research focused on the systematic modification of the 4-position and other accessible sites on the quinoline ring will be crucial for elucidating the detailed structure-activity relationships and unlocking the full therapeutic potential of these intriguing molecules.

Confirming the Plausible Mechanisms of Action of 4-Bromo-8-(trifluoromethyl)quinoline-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the likely mechanisms of action of 4-bromo-8-(trifluoromethyl)quinoline-based drugs, drawing upon the established biological activities of quinoline scaffolds and the influence of halogen and trifluoromethyl substitutions. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on structure-activity relationship (SAR) studies of closely related analogs. We present this information alongside established comparator drugs and detailed experimental protocols to guide future research and drug development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The addition of a bromine atom and a trifluoromethyl group to the quinoline core, as in this compound, is expected to significantly modulate its physicochemical and pharmacological properties, potentially enhancing its efficacy and target specificity. This guide explores the two primary and plausible mechanisms of action for this class of compounds: inhibition of hemozoin formation for antimalarial activity and topoisomerase I inhibition for anticancer activity.

Plausible Antimalarial Mechanism of Action: Hemozoin Inhibition

Quinoline-based antimalarials, most notably chloroquine, function by disrupting the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

It is hypothesized that this compound derivatives, like other 4-aminoquinolines, can accumulate in the parasite's food vacuole. There, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization of heme. This leads to an accumulation of toxic free heme, which damages parasite membranes and results in its death. The lipophilicity conferred by the trifluoromethyl group may enhance the drug's ability to cross cell membranes and accumulate in the food vacuole.

Comparative Analysis: Antimalarial Activity
Compound/DrugTarget/MechanismP. falciparum StrainIC50 (µM)Reference
Chloroquine Hemozoin InhibitionChloroquine-sensitive (3D7)~0.02[1]
Chloroquine Hemozoin InhibitionChloroquine-resistant (K1)~0.2[1]
(S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)-7-(trifluoromethyl)quinolin-4-amine Not specifiedChloroquine-sensitive (3D7)Not specified[1]
(S)-N-Methyl-N-(4-methyl-1-morpholinopentan-2-yl)-7-(trifluoromethyl)quinolin-4-amine Not specifiedChloroquine-resistant (K1)Not specified[1]
N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl) pentan-1,4-diamine Not specifiedNot specified5-8 (range)[2]

Plausible Anticancer Mechanism of Action: Topoisomerase I Inhibition

Several quinoline derivatives have demonstrated potent anticancer activity through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and repair. Top1 relieves torsional stress in DNA by creating transient single-strand breaks. Anticancer drugs like Camptothecin and its analogs stabilize the covalent complex between Top1 and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

The planar quinoline ring of this compound is capable of intercalating into the DNA-Top1 interface, and the substituents at the 4 and 8 positions likely influence the stability of this interaction. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom could enhance the binding affinity and inhibitory potency.

Comparative Analysis: Anticancer Activity

Specific anticancer activity data for this compound is not available. Table 2 provides IC50 values for other bromo-substituted quinolines to illustrate the potential potency of this class of compounds.

Compound/DrugTarget/MechanismCancer Cell LineIC50 (µg/mL)Reference
Camptothecin Topoisomerase I InhibitionVariousVaries[3][4]
5,7-Dibromo-8-hydroxyquinoline Topoisomerase I InhibitionC6 (rat glioblastoma)12.3[3][5]
7-Bromo-8-hydroxyquinoline Not specifiedC6 (rat glioblastoma)25.6[3]
6,8-dibromo-5-nitroquinoline Not specifiedHT29 (human colon adenocarcinoma)~7.7 (converted from µM)[5]
3,5,6,7-tetrabromo-8-methoxyquinoline Topoisomerase I InhibitionHT29 (human colon adenocarcinoma)Not specified[5]

Experimental Protocols

To facilitate further research into the mechanisms of action of this compound-based drugs, detailed protocols for key experiments are provided below.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This assay spectrophotometrically quantifies the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a solution of hemin chloride in DMSO.

  • In a 96-well plate, add sodium acetate buffer (pH 5.0).

  • Add serial dilutions of the test compound to the wells.

  • Initiate the reaction by adding the hemin chloride solution.

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifuge the plate and discard the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the β-hematin pellet in a solution of NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition relative to a no-drug control.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of Top1-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, EDTA, and BSA)

  • Test compound dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • In a reaction tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding Topoisomerase I.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Hemozoin_Inhibition_Pathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Membrane_Damage Membrane Damage & Parasite Death Heme->Membrane_Damage Accumulation leads to Drug This compound Drug->Hemozoin Inhibition

Caption: Plausible mechanism of antimalarial action via hemozoin formation inhibition.

Topoisomerase_Inhibition_Pathway cluster_nucleus Cancer Cell Nucleus DNA Supercoiled DNA Cleavable_Complex Top1-DNA Cleavable Complex DNA->Cleavable_Complex Top1 Action Top1 Topoisomerase I Cleavable_Complex->DNA Re-ligation DSB DNA Double-Strand Breaks Cleavable_Complex->DSB Collision with Drug This compound Drug->Cleavable_Complex Stabilization Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Plausible mechanism of anticancer action via Topoisomerase I inhibition.

Experimental_Workflow cluster_antimalarial Antimalarial Evaluation cluster_anticancer Anticancer Evaluation A1 Hemozoin Inhibition Assay A2 In vitro P. falciparum culture A1->A2 A3 Determine IC50 A2->A3 B1 Topoisomerase I Relaxation Assay B2 Cell Viability (MTT) Assay B1->B2 B3 Determine IC50 B2->B3 B4 Apoptosis Assays (e.g., Annexin V) B2->B4 Start This compound Synthesis cluster_antimalarial cluster_antimalarial Start->cluster_antimalarial cluster_anticancer cluster_anticancer Start->cluster_anticancer

Caption: General experimental workflow for evaluating the biological activity of this compound derivatives.

Conclusion

Based on the extensive body of research on quinoline derivatives, this compound-based drugs hold significant promise as both antimalarial and anticancer agents. The plausible mechanisms of action involve the inhibition of hemozoin formation in Plasmodium falciparum and the inhibition of human topoisomerase I in cancer cells. The presence of the bromo and trifluoromethyl substituents is anticipated to enhance the potency of these compounds.

This guide provides a framework for the systematic evaluation of this class of drugs. Further in-depth studies, including the synthesis of a focused library of analogs and their rigorous biological testing using the provided protocols, are essential to confirm these mechanisms and to identify lead compounds for further development. The comparative data and experimental methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery of novel therapeutics.

References

Comparative Efficacy of 4-Bromo-8-(trifluoromethyl)quinoline and Alternative Factor XIIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 4-Bromo-8-(trifluoromethyl)quinoline compounds, with a primary focus on their newly identified potential as inhibitors of Coagulation Factor XIIa (FXIIa), a key player in the intrinsic coagulation pathway and a promising target for autoimmune and inflammatory diseases. While specific preclinical data for this compound is not publicly available, this guide leverages data from structurally related quinoline derivatives and other known FXIIa inhibitors to provide a comparative context.

Introduction

Initially explored within broader quinoline compound libraries for potential anticancer activities, recent patent literature indicates a significant therapeutic pivot for this compound towards the inhibition of Factor XIIa. FXIIa is a serine protease that initiates the contact activation pathway of coagulation. Notably, inhibition of FXIIa is being investigated for the treatment of various thromboembolic and inflammatory conditions without the increased bleeding risk associated with traditional anticoagulants. This positions this compound and similar compounds as potentially safer alternatives for long-term management of autoimmune and inflammatory disorders where pathological thrombosis is a concern.

Data Presentation: In Vitro Efficacy of FXIIa Inhibitors

The following table summarizes the in vitro efficacy (IC50 values) of various compounds that inhibit Factor XIIa. Due to the absence of publicly available data for this compound, data for other experimental FXIIa inhibitors, including some quinoline derivatives, are presented for comparative purposes.

Compound IDChemical ClassTargetIC50 (µM)Reference
This compound Quinoline DerivativeFactor XIIaData not publicly available-
Inhibitor 1Amidine-containing moleculeFactor XIIa~30[1]
Compound 225006Pyrrolo[3,2,1-ij]quinolin-1-yl derivativeFactor XIIa7.9[2]
Compound 225738Pyrrolo[3,2,1-ij]quinolin-1-yl derivativeFactor XIIa>30[2]
rHA-Infestin-4Recombinant ProteinFactor XIIa0.0003 (human)[3]

Data Presentation: In Vivo Efficacy in Autoimmune Models

The in vivo efficacy of targeting the FXIIa pathway has been demonstrated in preclinical models of autoimmune diseases. While specific in vivo data for this compound is not available, the following table illustrates the potential of this therapeutic strategy using data from a study on a related target, Factor XI, a downstream component of the FXIIa pathway, in an experimental autoimmune encephalomyelitis (EAE) model, a common model for multiple sclerosis.

TreatmentAnimal ModelKey FindingsReference
Anti-FXI Antibody (14E11)Experimental Autoimmune Encephalomyelitis (EAE) in miceReduced clinical severity of EAE, decreased immune cell infiltration in the brain, and reduced blood-brain barrier disruption.[4]
FXII-deficient miceExperimental Stroke ModelProtected from cerebral ischemia due to impaired fibrin formation.[5]

Experimental Protocols

In Vitro FXIIa Inhibition Assay (Chromogenic)

This protocol outlines a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against Factor XIIa.

Principle:

The enzymatic activity of FXIIa is measured by its ability to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Human Factor XIIa

  • Chromogenic substrate for FXIIa (e.g., S-2302)

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and human FXIIa.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides a general workflow for evaluating the in vivo efficacy of a therapeutic agent in a murine model of multiple sclerosis.

Principle:

EAE is induced in mice by immunization with myelin-derived peptides, leading to an autoimmune response against the central nervous system that mimics many of the pathological features of multiple sclerosis. The efficacy of a test compound is assessed by its ability to ameliorate the clinical signs of the disease.

Procedure:

  • Induction of EAE: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a specific myelin antigen (e.g., MOG35-55 peptide) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

  • Treatment: Upon the onset of clinical signs, administer the test compound (e.g., this compound) or vehicle control to the mice according to a predetermined dosing schedule and route of administration.

  • Data Collection: Continue daily clinical scoring throughout the study. At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.

  • Data Analysis: Compare the clinical scores, disease incidence, and severity between the treatment and control groups. Analyze histological data to assess the extent of immune cell infiltration and demyelination.

Mandatory Visualization

Factor_XIIa_Signaling_Pathway cluster_inhibition Therapeutic Inhibition Negatively_Charged_Surface Negatively Charged Surface (e.g., sites of inflammation) FXII Factor XII (Zymogen) Negatively_Charged_Surface->FXII Contact Activation FXIIa Factor XIIa (Active Enzyme) FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI Factor XI FXIIa->FXI Activates Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Positive Feedback HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation (Vasodilation, Increased Permeability) Bradykinin->Inflammation FXIa Factor XIa FXI->FXIa Intrinsic_Pathway Intrinsic Coagulation Cascade (Thrombin Generation) FXIa->Intrinsic_Pathway Inhibitor This compound & Other FXIIa Inhibitors Inhibitor->FXIIa Inhibits

Caption: The Factor XIIa signaling pathway and point of therapeutic intervention.

Experimental_Workflow_FXIIa_Inhibition_Assay start Start prepare_reagents Prepare Reagents (FXIIa, Substrate, Buffer) start->prepare_reagents serial_dilution Serial Dilution of This compound prepare_reagents->serial_dilution plate_setup Plate Setup in 96-well Plate: Buffer + Inhibitor + FXIIa serial_dilution->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Chromogenic Substrate incubation->add_substrate read_absorbance Kinetic Read at 405 nm add_substrate->read_absorbance data_analysis Data Analysis: Calculate % Inhibition read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for the in vitro Factor XIIa inhibition assay.

References

Cross-Validation of Analytical Methods for 4-Bromo-8-(trifluoromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two primary analytical techniques for the quantification of 4-Bromo-8-(trifluoromethyl)quinoline: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of these methods, including detailed experimental protocols and performance data to support method selection and cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results when a method is transferred between different laboratories, instruments, or analysts.[1] It serves to demonstrate that the validated method is robust and that the data generated is consistent, which is essential for regulatory compliance and data integrity in the pharmaceutical industry.[1] This guide focuses on the cross-validation between HPLC-UV and LC-MS methods for the analysis of this compound, a key intermediate in pharmaceutical synthesis.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. HPLC with UV detection is a widely used technique for routine quantification due to its robustness and cost-effectiveness.[2] LC-MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.[2][3]

Quantitative Performance Data

The following tables summarize the hypothetical, yet representative, quantitative performance characteristics of HPLC-UV and LC-MS methods for the analysis of this compound.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity Range (µg/mL)1 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.0
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
RobustnessUnaffected by minor changes in pH and mobile phase composition

Table 2: LC-MS Method Performance

ParameterResult
Linearity Range (ng/mL)0.1 - 500
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantification (LOQ) (ng/mL)0.1
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%
SelectivityHigh (based on mass-to-charge ratio)

Detailed Experimental Protocols

The following are detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of related quinoline derivatives.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is based on established procedures for the analysis of halogenated aromatic compounds.[3]

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

    • Start at 30% A, hold for 1 min.

    • Linear gradient to 95% A over 5 min.

    • Hold at 95% A for 2 min.

    • Return to 30% A and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent and product ions of this compound.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples are diluted with the initial mobile phase composition to a concentration within the linear range of the assay and filtered through a 0.22 µm syringe filter.

Visualization of Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

Figure 1. Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation A Develop HPLC-UV Method C Validate HPLC-UV Method (Linearity, Accuracy, Precision) A->C B Develop LC-MS Method D Validate LC-MS Method (Linearity, Accuracy, Precision) B->D E Prepare Standard & Sample Sets C->E D->E F Analyze Samples by HPLC-UV E->F G Analyze Samples by LC-MS E->G H Compare Results Statistically (e.g., Bland-Altman, t-test) F->H G->H I Assess Method Agreement H->I J Decision I->J Acceptance Criteria Met? K Investigate Discrepancies J->K No L Methods are Cross-Validated J->L Yes

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

This workflow outlines the systematic process of developing, validating, and then comparing two distinct analytical methods to ensure their interchangeability for the analysis of this compound. The process culminates in a statistical comparison to determine if the methods provide equivalent results within predefined acceptance criteria.

References

Head-to-head comparison of different synthetic routes to 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-Bromo-8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. This report details and compares two primary synthetic strategies, providing quantitative data, detailed experimental protocols, and visual pathway diagrams to inform your synthetic planning.

The strategic incorporation of fluorine-containing moieties and bromo-functionality into heterocyclic scaffolds is a cornerstone of modern drug discovery. The title compound, this compound, represents a valuable synthon for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of two plausible synthetic routes to this important molecule, offering insights into their respective advantages and limitations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via BrominationRoute 2: One-Pot Quinoline Synthesis
Starting Materials 2-(Trifluoromethyl)aniline, Glycerol2-Bromo-6-(trifluoromethyl)aniline, Crotonaldehyde
Key Reactions Skraup Reaction, Electrophilic BrominationDoebner-von Miller Reaction
Overall Yield ModerateGood to Excellent
Number of Steps TwoOne
Scalability ModeratePotentially High
Key Challenges Regioselectivity of brominationAvailability of substituted aniline

Route 1: Two-Step Synthesis via Bromination of 8-(Trifluoromethyl)quinoline

This synthetic approach involves the initial construction of the 8-(trifluoromethyl)quinoline core, followed by a selective bromination at the 4-position.

Logical Workflow for Route 1

A 2-(Trifluoromethyl)aniline C Skraup Reaction A->C B Glycerol B->C D 8-(Trifluoromethyl)quinoline C->D F Electrophilic Bromination D->F E Brominating Agent (e.g., NBS) E->F G This compound F->G

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 8-(Trifluoromethyl)quinoline

This step utilizes the Skraup reaction, a classic method for quinoline synthesis.

  • Reagents: 2-(Trifluoromethyl)aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Procedure: A mixture of 2-(trifluoromethyl)aniline, glycerol, and the oxidizing agent is carefully added to concentrated sulfuric acid. The mixture is heated, often with vigorous stirring, to initiate the cyclization reaction. The reaction is typically exothermic and requires careful temperature control. Upon completion, the reaction mixture is poured onto ice and neutralized with a base to precipitate the crude product.

  • Purification: The crude 8-(trifluoromethyl)quinoline is purified by steam distillation followed by fractional distillation or column chromatography on silica gel.

  • Yield: Reported yields for the Skraup synthesis of quinolines can vary widely but are generally in the moderate range.

Step 2: Selective Bromination of 8-(Trifluoromethyl)quinoline

The second step involves the electrophilic bromination of the synthesized 8-(trifluoromethyl)quinoline. The trifluoromethyl group at the 8-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the pyridine ring can be protonated under acidic conditions, directing the electrophile to the electron-rich positions of the benzene ring. Selective bromination at the 4-position of the quinoline ring system can be challenging.

  • Reagents: 8-(Trifluoromethyl)quinoline, a brominating agent such as N-bromosuccinimide (NBS) or bromine, and a suitable solvent (e.g., carbon tetrachloride, acetic acid, or sulfuric acid).

  • Procedure: 8-(Trifluoromethyl)quinoline is dissolved in the chosen solvent, and the brominating agent is added portion-wise at a controlled temperature. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrate and the brominating agent. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Purification: After completion, the reaction mixture is worked up by quenching with a reducing agent (if bromine was used) and neutralization. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

  • Yield: The yield of this step is highly dependent on the regioselectivity of the bromination.

Route 2: One-Pot Quinoline Synthesis from 2-Bromo-6-(trifluoromethyl)aniline

This more convergent approach constructs the this compound directly from a pre-functionalized aniline derivative using a Doebner-von Miller reaction.

Logical Workflow for Route 2

A 2-Bromo-6-(trifluoromethyl)aniline C Doebner-von Miller Reaction A->C B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->C D This compound C->D

Caption: Synthetic pathway for Route 2.

Experimental Protocol for Route 2

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.

  • Reagents: 2-Bromo-6-(trifluoromethyl)aniline, an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde to introduce a methyl group at the 2-position), an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid), and an oxidizing agent (often the aniline itself or an external one).

  • Procedure: 2-Bromo-6-(trifluoromethyl)aniline is reacted with the α,β-unsaturated carbonyl compound in the presence of a strong acid. The reaction is typically heated to drive the cyclization and dehydration steps. The in-situ generated dihydroquinoline intermediate is then oxidized to the aromatic quinoline.

  • Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel or recrystallization.

  • Yield: The Doebner-von Miller reaction can provide good to excellent yields of quinolines, and the one-pot nature of the reaction is a significant advantage.[1]

Head-to-Head Performance and Data

Synthetic RouteKey ReactionStarting MaterialsReagentsTypical YieldPurity
Route 1 Skraup Reaction & Bromination2-(Trifluoromethyl)aniline, GlycerolH₂SO₄, Oxidizing agent, Brominating agentModerateGood after two-step purification
Route 2 Doebner-von Miller Reaction2-Bromo-6-(trifluoromethyl)aniline, CrotonaldehydeAcid catalyst, Oxidizing agentGood to ExcellentGood after one-pot reaction and purification

Note: Specific yield and purity data for the direct synthesis of this compound are not extensively reported in the literature, and the values presented are based on analogous transformations.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

  • Route 1 is a more classical, two-step approach. While potentially lower yielding and more labor-intensive, it may be advantageous if 8-(trifluoromethyl)quinoline is a readily available intermediate. The main challenge lies in achieving high regioselectivity in the bromination step.

  • Route 2 offers a more elegant and efficient one-pot synthesis. This route is likely to be higher yielding and more scalable. The primary consideration for this route is the commercial availability and cost of the starting material, 2-Bromo-6-(trifluoromethyl)aniline.

For researchers aiming for an efficient and potentially scalable synthesis, Route 2, the Doebner-von Miller reaction, is the recommended approach , provided the starting aniline is accessible. Further optimization of reaction conditions for either route would be beneficial to maximize yield and purity.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory capabilities and project requirements.

References

Benchmarking the Performance of 4-Bromo-8-(trifluoromethyl)quinoline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the hypothetical inhibitory performance of 4-Bromo-8-(trifluoromethyl)quinoline against established inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. The data presented for this compound is illustrative to guide researchers in evaluating novel compounds within this chemical space.

The c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways are critical mediators of tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the development of small molecule inhibitors targeting these kinases is a significant focus in oncology drug discovery.[1][3] Quinoline-based compounds have emerged as a promising scaffold for kinase inhibition.[4][5][6] This guide benchmarks the hypothetical performance of this compound against well-characterized inhibitors: Cabozantinib and Foretinib.

Comparative Inhibitor Performance

The inhibitory activity of this compound and known inhibitors against c-Met and VEGFR-2 is summarized below. The data for the known inhibitors is derived from published literature, while the data for this compound is hypothetical and serves as a placeholder for experimental validation.

CompoundTargetIC50 (nM)Reference Compound(s)
This compound c-Met8.5
VEGFR-215.2
Cabozantinib (XL184) c-Met1.3Yes
VEGFR-20.035
Foretinib (GSK1363089) c-Met0.4Yes
VEGFR-20.9
Golvatinib (E7050) c-Met14Yes
VEGFR-216

Note: IC50 values for Cabozantinib and Foretinib are sourced from publicly available data.[7][8] The IC50 values for this compound are hypothetical and for illustrative purposes only.

Signaling Pathway Overview

The following diagram illustrates the simplified signaling pathways of c-Met and VEGFR-2, highlighting their roles in cell proliferation, survival, and angiogenesis.

G cluster_cMet c-Met Pathway cluster_VEGFR VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Cell_Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK->Cell_Proliferation_Survival Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Cell_Proliferation_Survival VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC PKC->RAF_MEK_ERK Inhibitor This compound (Hypothetical Target) Inhibitor->cMet Inhibitor->VEGFR2

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

The following are standard protocols for determining the inhibitory activity of compounds against c-Met and VEGFR-2.

1. In Vitro Kinase Inhibition Assay (AlphaScreen Technology)

This assay quantitatively measures the inhibition of enzyme activity.

  • Principle: A bead-based immunoassay that measures the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • Recombinant human c-Met or VEGFR-2 kinase is incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • The test compound (e.g., this compound) is added at varying concentrations.

    • The reaction is stopped, and AlphaScreen donor and acceptor beads are added.

    • The plate is incubated in the dark, and the signal is read on an AlphaScreen-compatible plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

2. Cellular Phosphorylation Assay (Western Blotting)

This assay determines the ability of a compound to inhibit kinase phosphorylation in a cellular context.

  • Principle: Immunoblotting is used to detect the phosphorylation status of the target kinase in cells treated with the inhibitor.

  • Procedure:

    • Cancer cells expressing c-Met or VEGFR-2 are seeded in culture plates.

    • Cells are treated with various concentrations of the test compound.

    • Cells are stimulated with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) to induce kinase phosphorylation.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated and total forms of the kinase.

  • Data Analysis: The band intensities are quantified to determine the reduction in phosphorylation relative to the total protein level.

Experimental Workflow

The diagram below outlines the general workflow for benchmarking a novel kinase inhibitor.

G Compound_Synthesis Compound Synthesis & Purification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Assay Cellular_Assay Cellular Phosphorylation Assay (Western Blot) In_Vitro_Assay->Cellular_Assay Data_Analysis Data Analysis & Comparison Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-8-(trifluoromethyl)quinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical waste is paramount. This guide provides an essential framework for the proper disposal of 4-Bromo-8-(trifluoromethyl)quinoline, ensuring laboratory safety and environmental compliance. Adherence to these procedures is critical for minimizing risks and fostering a culture of safety.

General Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be required.NIOSH (US) or EN 143, 14387

This information is based on general safety guidelines for handling hazardous chemicals.[4][5][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal company, typically involving controlled incineration.[3][7] Never dispose of this chemical in the regular trash or down the drain.[4][8][9]

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions, must be classified as hazardous waste.[3][4]

  • Segregate this waste into a dedicated, clearly labeled hazardous waste container. The container should be specifically designated for "Halogenated Organic Waste."[3]

2. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[3][4]

  • The full chemical name, "this compound," and any other constituents of the waste mixture must be listed.[3]

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[4]

3. Waste Collection and Storage:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into the labeled hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[4]

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10]

4. Decontamination of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

  • Triple Rinse: To decontaminate, rinse the empty container three times with a suitable organic solvent in which the compound is soluble.

  • The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[3]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's specific guidelines.[3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3]

  • Follow all institutional and local regulations for waste manifests and pickup scheduling.[4] The final disposal will likely be through controlled incineration.[3][7]

Disposal Decision Workflow

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound identify_waste Identify Waste Stream (Solid, Liquid, Contaminated Materials) start->identify_waste is_container_empty Is the original container empty? identify_waste->is_container_empty collect_waste Collect in Labeled 'Halogenated Organic Waste' Container is_container_empty->collect_waste No triple_rinse Triple Rinse Container with Suitable Solvent is_container_empty->triple_rinse Yes store_waste Store Sealed Waste Container in a Secure, Designated Area collect_waste->store_waste collect_rinsate Collect Rinsate in 'Halogenated Organic Waste' Container triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous (Consult Institutional Guidelines) collect_rinsate->dispose_container dispose_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This guide provides a general framework for the disposal of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.

References

Personal protective equipment for handling 4-Bromo-8-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-8-(trifluoromethyl)quinoline

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust should also be avoided.[1][2][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[4]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

Signal Word: Danger[4]

Hazard ClassCategory
Acute Toxicity, OralCategory 3[4]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2/2A[1][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[5][6]

Protection Type Specific Requirements
Eye/Face Protection Wear chemical safety goggles and a face shield.[6][7]
Hand Protection Wear two pairs of chemically resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of after handling. Gloves must be inspected before use.[1][5][8]
Body Protection Wear a disposable, low-permeability laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs. A complete suit protecting against chemicals may be necessary depending on the scale of work.[1][5][7]
Respiratory Protection For most activities, an N95 or N100 particulate respirator is sufficient.[8] If significant dust or aerosols are generated, a chemical cartridge-type respirator may be required.[8] A surgical mask offers little to no protection.[7][8]
Footwear Wear closed-toe shoes and shoe covers.[7]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2][9]

  • Keep the container tightly closed.[2][9]

  • Store in a locked cabinet or area accessible only to authorized personnel.[4]

2. Preparation for Handling:

  • Work should be conducted in a designated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Put on all required personal protective equipment (PPE) as detailed in the table above.

3. Weighing and Dispensing:

  • Handle the solid material carefully to avoid the formation of dust and aerosols.[1][11]

  • Use spark-proof tools and equipment where necessary.[9][11]

  • Clean any spills immediately following the spill response protocol.

4. During Use:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Exposure Route First Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician.[4] Rinse mouth.[4] Do NOT induce vomiting.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Seek immediate medical attention.[2]
On Skin Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.
If Inhaled Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Consult a physician immediately.[4]

Disposal Plan

All waste materials must be considered hazardous and disposed of accordingly.

1. Waste Collection:

  • Collect excess this compound and any contaminated disposable materials (e.g., gloves, wipes, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[1]

2. Decontamination:

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical. Use an appropriate solvent and cleaning procedure.

3. Final Disposal:

  • Dispose of the hazardous waste container through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[4][12] Do not let the product enter drains.[1]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_final Post-Handling Don PPE 1. Don Required PPE Prepare Work Area 2. Prepare Chemical Fume Hood Don PPE->Prepare Work Area Emergency Equipment Check 3. Verify Eyewash/Shower Access Prepare Work Area->Emergency Equipment Check Retrieve Chemical 4. Retrieve from Locked Storage Emergency Equipment Check->Retrieve Chemical Weigh and Dispense 5. Weigh and Dispense in Hood Retrieve Chemical->Weigh and Dispense Perform Experiment 6. Conduct Experiment Weigh and Dispense->Perform Experiment Segregate Waste 7. Collect Contaminated Waste Perform Experiment->Segregate Waste Decontaminate 8. Decontaminate Equipment & Surfaces Segregate Waste->Decontaminate Dispose 9. Store Waste for Pickup Decontaminate->Dispose Doff PPE 10. Doff and Dispose of PPE Dispose->Doff PPE Wash Hands 11. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.